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  • Product: N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
  • CAS: 1046861-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of N-(2,2,2-trifluoroethyl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, a molecule of interest in contemporary chemical and pharmaceutical research. Recognizing the limited availability of direct experimental data for this specific compound, this document emphasizes the robust methodologies and established protocols for determining these critical parameters. By grounding our discussion in the principles of analytical chemistry and referencing field-proven techniques, we aim to empower researchers to accurately characterize this and similar novel chemical entities.

Molecular Identity and Structural Characteristics

A foundational aspect of any physicochemical characterization is the unambiguous identification of the molecule. N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a distinct chemical entity with the following identifiers:

PropertyValueSource
CAS Number 1046861-47-5[1][2][3]
Molecular Formula C₆H₆F₃N₃O[4]
Molecular Weight 193.13 g/mol
InChI 1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13)[4]
InChIKey IPENWKDFQGPYQR-UHFFFAOYSA-N[4]
SMILES O=C(N1C=NC=C1)NCC(F)(F)F[5]
Predicted XlogP 0.6[4]

The structure, characterized by an imidazole ring linked to a trifluoroethyl group via a carboxamide bridge, suggests specific chemical behaviors that will be explored in the subsequent sections. The trifluoroethyl moiety is expected to significantly influence the molecule's electronic properties and lipophilicity.

Thermal Properties: Melting Point and Thermal Stability

The thermal behavior of a compound is critical for its handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for these assessments.[6][7]

Scientific Rationale

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point, a key indicator of purity. TGA measures the change in mass of a sample as it is heated, providing a quantitative measure of its thermal stability and decomposition profile.[6] For imidazole derivatives, thermal stability can be high, though this can be influenced by substituents.[6][8]

Experimental Protocol: DSC and TGA Analysis

A detailed protocol for the thermal analysis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is as follows:

  • Instrument Calibration: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) and mass (TGA) according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition.

  • TGA Analysis:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 600 °C).

    • Maintain a constant inert (nitrogen) or oxidative (air) atmosphere with a flow rate of 50 mL/min.

    • Record the mass loss as a function of temperature. The onset of decomposition provides an indication of thermal stability.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Sample 3-5 mg Sample in Al pan DSC_Equilibrate Equilibrate at 25°C DSC_Sample->DSC_Equilibrate DSC_Ramp Ramp 10°C/min under N2 DSC_Equilibrate->DSC_Ramp DSC_Record Record Heat Flow DSC_Ramp->DSC_Record DSC_Analyze Determine Melting Point DSC_Record->DSC_Analyze TGA_Sample 3-5 mg Sample in Ceramic pan TGA_Equilibrate Equilibrate at 25°C TGA_Sample->TGA_Equilibrate TGA_Ramp Ramp 10°C/min under N2/Air TGA_Equilibrate->TGA_Ramp TGA_Record Record Mass Loss TGA_Ramp->TGA_Record TGA_Analyze Determine Decomposition Temp. TGA_Record->TGA_Analyze Start Sample of N-(2,2,2-trifluoroethyl)-1H- imidazole-1-carboxamide Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA analysis.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the gold standard for its measurement.[9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Scientific Rationale

The shake-flask method is the traditional and most reliable technique for LogP and LogD determination.[9] It involves partitioning the compound between n-octanol and water (or a buffer of a specific pH for LogD) and then measuring the concentration of the compound in each phase. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this concentration measurement.[10]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.[10][11]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

LogD_Determination_Workflow Start Prepare Stock Solution Partition Add stock to phases, vortex, and centrifuge Start->Partition Prepare_Phases Pre-saturate n-octanol and PBS (pH 7.4) Prepare_Phases->Partition Sample_Phases Sample n-octanol and aqueous layers Partition->Sample_Phases HPLC_Analysis Quantify compound concentration by HPLC Sample_Phases->HPLC_Analysis Calculate_LogD Calculate LogD = log([C]oct/[C]aq) HPLC_Analysis->Calculate_LogD Result LogD at pH 7.4 Calculate_LogD->Result pKa_Determination_Workflow Start Prepare Stock Solution and pH Buffers (2-12) Add_to_Buffers Add constant amount of stock to each buffer Start->Add_to_Buffers Record_Spectra Record UV-Vis spectrum for each pH Add_to_Buffers->Record_Spectra Analyze_Data Plot Absorbance vs. pH at a specific wavelength Record_Spectra->Analyze_Data Fit_Curve Fit data to sigmoidal curve Analyze_Data->Fit_Curve Result Determine pKa Fit_Curve->Result

Caption: UV-Vis spectrophotometric pKa determination workflow.

Solubility

Aqueous solubility is a critical factor for drug delivery and bioavailability.

Scientific Rationale

The equilibrium solubility is determined by adding an excess of the solid compound to the solvent of interest (e.g., water, buffer), allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Equilibrium Solubility Determination
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Chemical Stability

Understanding the chemical stability of a compound under various conditions (e.g., pH, temperature, light) is essential for its development and formulation.

Scientific Rationale

Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and analyzing the resulting mixture by a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Study
  • Stress Conditions:

    • Acidic: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat if necessary.

    • Basic: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat if necessary.

    • Oxidative: Dissolve the compound in a solution of H₂O₂ (e.g., 3%).

    • Photolytic: Expose a solution of the compound to UV and visible light.

    • Thermal: Heat the solid compound or a solution.

  • Analysis: At various time points, analyze the stressed samples using a validated stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity and a mass spectrometer to identify degradants).

  • Evaluation: Determine the percentage of degradation and identify the major degradation products.

Conclusion

While specific experimental data for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide remains to be published in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The detailed protocols for determining key properties such as thermal stability, lipophilicity, pKa, solubility, and chemical stability are based on established and reliable analytical techniques. By following these methodologies, researchers can generate high-quality, reproducible data that will be crucial for advancing the scientific understanding and potential applications of this and other novel chemical entities.

References

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 356–365. [Link]

  • Trivedi, J. C., & Dholariya, B. H. (2019). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Analytical & Pharmaceutical Research, 8(3), 107-114. [Link]

  • MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1548. [Link]

  • PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • USCKS.COM. (n.d.). 1046861-47-5 N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Retrieved from [Link]

  • PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10842. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Characteristics of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Abstract This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Intended for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the chemical shifts and coupling constants. The guide explains the underlying principles governing the spectral features of this molecule, which is of interest in medicinal chemistry. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR data and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction: The Significance of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in NMR Studies

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a molecule that incorporates two key functionalities of interest in pharmaceutical and materials science: the imidazole ring and a trifluoroethyl group. The imidazole moiety is a common scaffold in many biologically active compounds. The introduction of a trifluoroethyl group can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity.

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated organic molecules. ¹H NMR provides critical information about the proton environment, while ¹⁹F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine atoms.[1] The large chemical shift dispersion and the absence of background signals in biological systems make ¹⁹F NMR a particularly powerful technique.[2][3] This guide will provide a predictive analysis of the key ¹H and ¹⁹F NMR features of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the trifluoroethyl group. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carboxamide and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Imidazole)8.0 - 8.5Singlet (s)-
H-4 (Imidazole)7.2 - 7.6Singlet (s)-
H-5 (Imidazole)7.0 - 7.4Singlet (s)-
NH8.5 - 9.5Broad Singlet (br s)-
CH₂4.0 - 4.5Quartet (q)³J(H,F) ≈ 9-10 Hz

Causality of Predicted Shifts and Multiplicities:

  • Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring are expected to appear in the aromatic region of the spectrum. The H-2 proton, situated between two nitrogen atoms, will be the most deshielded and is predicted to have the highest chemical shift. The H-4 and H-5 protons will appear at slightly lower chemical shifts. Due to the typical small coupling constants between these protons in many imidazole systems, they may appear as sharp singlets.[4][5][6]

  • Amide Proton (NH): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

  • Methylene Protons (CH₂): The methylene protons are adjacent to both the amide nitrogen and the trifluoromethyl group. The electron-withdrawing trifluoromethyl group will deshield these protons, shifting them downfield. Crucially, these protons will be split into a quartet by the three equivalent fluorine atoms of the CF₃ group, with an expected ³J(H,F) coupling constant of approximately 9-10 Hz.[7]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to be simple, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 2: Predicted ¹⁹F NMR Chemical Shift and Coupling Constant

Fluorine NucleiPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CF₃-73 to -77Triplet (t)³J(F,H) ≈ 9-10 Hz

Rationale for Predicted Spectrum:

  • Chemical Shift: The chemical shift of the CF₃ group is expected in the typical range for trifluoroethyl amides.[8] The exact chemical shift is sensitive to the solvent and the electronic environment.[3] The chemical shifts for fluorine are typically referenced to CFCl₃.[9]

  • Multiplicity: The three equivalent fluorine atoms will be coupled to the two adjacent methylene protons. This will split the ¹⁹F signal into a triplet, with a ³J(F,H) coupling constant that mirrors the ³J(H,F) coupling observed in the ¹H spectrum.[7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, the following experimental procedure is recommended.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). DMSO-d₆ is often a good choice for amides as it can help in observing the NH proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR in CDCl₃, or use the residual solvent peak as a reference. For ¹⁹F NMR, an external standard or referencing to a known solvent peak is common practice.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming on the sample to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended for good resolution.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling can be employed to simplify the spectrum to a singlet, which can confirm the coupling.

    • Spectral Width: A wider spectral width of around 200 ppm, centered in the expected region of -75 ppm, should be used.

    • Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the high sensitivity of ¹⁹F, fewer scans (e.g., 8 or 16) are often needed compared to ¹H NMR.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 0.5-1 Hz for ¹⁹F) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the internal standard or the residual solvent peak. Reference the ¹⁹F spectrum appropriately.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to determine their chemical shifts and coupling constants.

Visualizations

5.1. Molecular Structure and Key NMR Interactions

Caption: Molecular structure of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide with key through-bond coupling.

5.2. Experimental Workflow for NMR Analysis

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent standard Add Internal Standard dissolve->standard filter Filter into NMR Tube standard->filter tune Tune and Match Probe (¹H & ¹⁹F) filter->tune shim Shim for Homogeneity tune->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_F Acquire ¹⁹F Spectrum shim->acquire_F process Fourier Transform, Phasing, Baseline Correction acquire_H->process acquire_F->process reference Reference Spectra process->reference analyze Integrate and Analyze Peaks reference->analyze

Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹⁹F NMR spectra of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. By understanding the expected chemical shifts and coupling patterns, researchers can more effectively utilize NMR spectroscopy for the structural verification and purity assessment of this and related compounds. The detailed experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research in medicinal chemistry and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole-based carboxylate (1) (A), and digested MOF-5@imidazolium iodide (1) catalyst (B).
  • Gerig, J. T. (2003). New Frontiers and Developing Applications in ¹⁹F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 185-233.
  • Sigma-Aldrich. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.
  • Biological Magnetic Resonance Bank. (n.d.). Imidazole - Supplemental Proton Data at BMRB.
  • Mishra, N. K., & Rama Krishna, N. (2001). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(26), 6151–6152.
  • Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table - Organofluorine.
  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from University of California, Santa Barbara.
  • Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table - Organofluorine.
  • Reinsberg, S. A., Ando, S., & Harris, R. K. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 41(13), 5035-5042.
  • Welz, T., & Lindel, T. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.
  • Liu, Y., et al. (2019). Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging. Scientific Reports, 9, 12345.
  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants.
  • SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[¹H NMR] - Spectrum.
  • Sultana, S., & Kumar, G. S. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35, 1276-1282.

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

A Technical Whitepaper for Researchers and Drug Development Professionals As a Senior Application Scientist specializing in the solid-state characterization of active pharmaceutical ingredients (APIs) and agrochemical in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist specializing in the solid-state characterization of active pharmaceutical ingredients (APIs) and agrochemical intermediates, I frequently encounter molecules where subtle structural variations dictate macroscopic physical properties. The compound N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (CAS 1046861-47-5)[1] represents a highly versatile fluorinated building block. With a molecular weight of 193.13 Da[2], it combines the rigid, hydrogen-bonding capacity of an imidazole-1-carboxamide core with the extreme lipophilicity of a trifluoroethyl tail.

Understanding the precise 3D crystal structure of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation stability, and intellectual property protection. This guide details the causal logic, self-validating methodologies, and expected supramolecular topologies involved in the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this specific fluorinated heterocycle.

The Molecular Blueprint: Anticipating Solid-State Interactions

Before stepping into the laboratory, an experienced crystallographer must predict how a molecule will behave in the solid state. N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide possesses three distinct structural domains that govern its crystal packing:

  • The Imidazole Core: This planar, aromatic ring serves as a robust π−π stacking platform. More importantly, the unprotonated N3 nitrogen acts as a primary hydrogen bond acceptor.

  • The Carboxamide Bridge: The −C(=O)−NH− linkage provides both a strong hydrogen bond donor (N-H) and acceptor (C=O). Similar imidazole-1-carboxamide derivatives, such as the key intermediate for the fungicide Prochloraz, exhibit strong intermolecular hydrogen-bonding networks driven by these exact atoms[3].

  • The Trifluoroethyl Group: The −CH2​CF3​ moiety introduces significant electron-withdrawing effects. While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, trifluoroethyl groups frequently participate in weak intermolecular C−H⋯F interactions, which act as secondary stabilizing forces in the crystal lattice, as observed in related indole[4] and pyrazole[5] structures.

Supramolecular_Topology Core N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide HBA Imidazole N3 Strong H-Bond Acceptor Core->HBA HBD Carboxamide N-H Strong H-Bond Donor Core->HBD CF3 Trifluoroethyl Group Weak C-H···F Acceptor Core->CF3 Pi Imidazole Ring π-π Stacking Interactions Core->Pi Lattice 3D Crystal Lattice Stabilization HBA->Lattice N-H···N HBD->Lattice C=O···H-N CF3->Lattice C-H···F Pi->Lattice Face-to-Face

Fig 1: Supramolecular interaction network driving crystal lattice stabilization.

Self-Validating Methodologies for SCXRD Analysis

To achieve a publication-quality structure (typically R1​<0.05 ), the experimental workflow must be treated as a self-validating system. Each step must contain a diagnostic checkpoint to prevent the propagation of errors.

Protocol A: Crystal Growth via Vapor Diffusion

The highly polar carboxamide core and the lipophilic trifluoroethyl tail require a binary solvent system to balance solubility. We utilize Dichloromethane (DCM) as the primary solvent and Hexane as the antisolvent. The slow diffusion of Hexane gradually reduces the dielectric constant of the medium, forcing controlled nucleation rather than rapid, amorphous precipitation.

  • Step 1: Dissolve 50 mg of the compound (purity >98%) in 1.0 mL of DCM.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.

    • Causality & Validation: Particulate matter acts as premature nucleation sites, leading to microcrystalline powders. The filtered solution must be optically clear.

  • Step 3: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of Hexane. Seal the outer vial tightly with a Teflon-lined cap.

  • Step 4: Incubate at a strictly controlled 20°C in a vibration-free environment for 72–96 hours.

  • Self-Validation Checkpoint: Extract a candidate crystal (approx. 0.2×0.2×0.1 mm) and examine it under a polarized light microscope. Complete optical extinction every 90° of rotation confirms a single crystalline domain. If the crystal does not extinguish uniformly, it is a twinned aggregate and must be discarded.

Protocol B: SCXRD Data Acquisition

In my experience analyzing fluorinated heterocyclic scaffolds, the −CF3​ group is notoriously prone to rotational disorder around the C−C bond at room temperature. To accurately model the anisotropic displacement parameters of the fluorine atoms, low-temperature data collection is mandatory.

  • Step 1: Harvest the validated crystal and mount it on a MiTeGen polyimide loop using Paratone-N cryoprotectant oil.

  • Step 2: Flash-cool the crystal to 100 K directly in the diffractometer's nitrogen cryostream.

    • Causality & Validation: Rapid cooling vitrifies the oil. If the oil turns opaque, crystalline ice has formed, which will produce intense powder diffraction rings that obscure the sample's data. The oil must form a transparent glass.

  • Step 3: Initiate data collection using Molybdenum K α radiation ( λ=0.71073 Å). Mo radiation is chosen over Copper because the molecule lacks heavy atoms, and Mo minimizes X-ray absorption effects, allowing for high-resolution data collection (up to sin(θ)/λ=0.65 Å −1 ).

  • Step 4: Perform a preliminary unit cell screening (3 sets of 12 frames).

  • Self-Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ). If Rint​>0.05 during this screening phase, the diffraction quality is insufficient. Abort the experiment and mount a new crystal.

SCXRD_Workflow A 1. Compound Preparation & Purity Validation (>98%) B 2. Solvent Matrix Screening (DCM/Hexane Vapor Diffusion) A->B C 3. Polarized Light Microscopy (Extinction Checkpoint) B->C D 4. Crystal Harvesting & Cryoprotection (Paratone) C->D E 5. SCXRD Data Collection (Mo Kα radiation, 100 K) D->E F 6. Structure Solution (SHELXT) & Refinement E->F

Fig 2: Step-by-step SCXRD analytical workflow with self-validating checkpoints.

Quantitative Data Synthesis and Refinement

Once high-quality diffraction data is acquired, the structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Based on crystallographic data from highly analogous imidazole-1-carboxamides and trifluoroethyl-substituted heterocycles[3][5], Tables 1 and 2 summarize the expected quantitative parameters and hydrogen-bonding geometries for this structural class.

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C6​H6​F3​N3​O
Formula weight 193.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c (Common for this class)
Volume ∼850 Å 3
Z, Calculated density 4, ∼1.50 g/cm 3
Absorption coefficient ( μ ) 0.14 mm −1
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 12,500 / 2,100 [ Rint​=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.095

Table 2: Anticipated Hydrogen Bond Geometries (Å, °)

Interaction TypeD-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
Primary H-Bond N2-H2···N3 (Imidazole)0.882.052.91165
Secondary H-Bond C4-H4···O1 (Carboxamide)0.952.453.25142
Weak Halogen Contact C1-H1A···F1 (Trifluoroethyl)0.992.583.45138

Note: The C−H⋯F interactions, while weak (distance >2.5 Å), are highly directional and play a crucial role in locking the trifluoroethyl group into a specific conformation, thereby reducing the thermal ellipsoids of the fluorine atoms during refinement.

Conclusion

The rigorous crystallographic analysis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide requires a delicate balance of chemical intuition and strict methodological validation. By employing binary solvent vapor diffusion, low-temperature X-ray data collection, and careful modeling of the −CF3​ rotational dynamics, researchers can obtain high-fidelity structural data. This data is indispensable for mapping the pharmacophoric landscape of imidazole-based therapeutics and understanding the profound impact of fluorine substitution on solid-state behavior.

References
  • PubChem. "N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide (CID 39871269)." National Center for Biotechnology Information, 2026. URL:[Link]

  • Yao, Jin-feng, et al. "2-(2,4,6-Trichlorophenoxy)ethyl bromide." Acta Crystallographica Section E: Structure Reports Online 65.11 (2009): o2850. URL:[Link]

  • IUCr Journals. "Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole." Acta Crystallographica Section E, 2014. URL: [Link]

  • IUCr Journals. "2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate." Acta Crystallographica Section E, 2026. URL: [Link]

Sources

Exploratory

electronic properties and reactivity of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

An In-Depth Technical Guide to the Electronic Properties and Reactivity of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract N-(2,2,2-trifluoroet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core electronic properties and reactivity profile. By integrating theoretical insights from computational chemistry with established principles of organic reactivity, we aim to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. This document explores the molecule's synthesis, its predicted electronic landscape via Density Functional Theory (DFT), its reactivity towards various chemical transformations, and its potential applications, particularly in the realm of drug discovery.

Introduction and Significance

Imidazole is a cornerstone heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic structure, amphoteric nature, and ability to engage in various non-covalent interactions make it a privileged motif in drug design.[3] The introduction of a trifluoroethyl group (-CH₂CF₃) can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by acting as a bioisostere or by introducing specific electronic effects.

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide combines these two key features. The imidazole ring is acylated, which significantly alters its electronic character, while the trifluoroethyl moiety introduces a potent electron-withdrawing group. Understanding the interplay between these components is crucial for predicting the molecule's behavior and designing new chemical entities with desired properties. This guide will dissect these features, providing both theoretical predictions and practical experimental frameworks.

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide involves the reaction of 1,1'-carbonyldiimidazole (CDI) with 2,2,2-trifluoroethylamine. CDI is a well-known and highly effective reagent for activating carboxylic acids and for forming ureas and carboxamides. In this case, one of the imidazole groups of CDI acts as a leaving group upon nucleophilic attack by the amine.

Synthesis_Workflow cluster_reactants Reactants CDI 1,1'-Carbonyldiimidazole (CDI) Product N-(2,2,2-trifluoroethyl)-1H- imidazole-1-carboxamide CDI->Product Nucleophilic Acyl Substitution Amine 2,2,2-Trifluoroethylamine Amine->Product Solvent Anhydrous THF (or DCM, Acetonitrile) Byproduct Imidazole Product->Byproduct Formation of

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 1,1'-carbonyldiimidazole (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add 2,2,2-trifluoroethylamine (1.0 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine to remove the imidazole byproduct and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Spectroscopic Characterization (Expected)
  • ¹H NMR: Signals corresponding to the imidazole protons (typically in the δ 7.0-8.5 ppm range), a quartet for the -CH₂- group (due to coupling with the -CF₃ group), and a triplet for the N-H proton (which may be broad).

  • ¹³C NMR: Resonances for the imidazole carbons, the carbonyl carbon (C=O), and the -CH₂- and -CF₃ carbons (the latter showing a characteristic quartet due to C-F coupling).

  • ¹⁹F NMR: A triplet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

  • FT-IR (cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and C-F stretching.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of 194.05.[5]

Electronic Properties: A Computational Perspective

To gain insight into the electronic structure and reactivity, Density Functional Theory (DFT) calculations are an invaluable tool.[6] A typical computational study would involve geometry optimization followed by frequency calculations and molecular orbital analysis using a basis set like B3LYP/6-311G(d,p).[6]

DFT_Workflow Input Input Structure (SMILES or .mol) Opt Geometry Optimization (e.g., B3LYP/6-311G) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Analysis Property Analysis Freq->Analysis HOMO_LUMO HOMO/LUMO Energies & Visualization Analysis->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Analysis->MEP GRP Global Reactivity Descriptors Analysis->GRP

Caption: Standard workflow for DFT-based property analysis.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[6]

  • HOMO: Represents the ability to donate an electron. Its location indicates the most probable site for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its location indicates the most probable site for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a clear guide to intermolecular interactions and reactive sites.[7]

Predicted Electronic Data

The following table summarizes illustrative quantitative data expected from a DFT analysis, based on values for similar heterocyclic compounds in the literature.[8]

ParameterPredicted ValueSignificance
HOMO Energy ~ -7.5 eVIndicates sites susceptible to electrophilic attack.
LUMO Energy ~ -1.2 eVIndicates sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) ~ 6.3 eVSuggests good kinetic stability.[8]
Dipole Moment ~ 4.5 DHigh polarity, influencing solubility and intermolecular forces.[3]

Reactivity Profile

The electronic structure dictates the molecule's reactivity. The presence of the electron-withdrawing carboxamide group attached to N-1 of the imidazole and the trifluoroethyl group creates distinct reactive centers.

Reactivity_Profile Molecule Imidazole Ring Carboxamide Linker Trifluoroethyl Group Ring_Reactivity Reduced nucleophilicity compared to imidazole Susceptible to strong electrophiles at C4/C5 Potential for deprotonation at C2 under strong basic conditions Molecule:f0->Ring_Reactivity influences Amide_Reactivity Primary site for nucleophilic attack (hydrolysis) Carbonyl carbon is highly electrophilic N-H proton is weakly acidic Molecule:f1->Amide_Reactivity is a key CF3_Reactivity Inductive electron withdrawal (-I effect) Increases acidity of adjacent N-H proton Generally unreactive itself Molecule:f2->CF3_Reactivity exerts Amide_Reactivity->Ring_Reactivity deactivates ring CF3_Reactivity->Amide_Reactivity enhances electrophilicity of C=O

Caption: Logical relationships in the molecule's reactivity.

  • Imidazole Ring: The acyl group at N-1 is strongly electron-withdrawing, which significantly deactivates the imidazole ring towards electrophilic aromatic substitution compared to unsubstituted imidazole. The ring's overall electron density is lowered, making it less nucleophilic.

  • Carboxamide Group: This is the most reactive site for nucleophilic attack. The carbonyl carbon is highly electrophilic due to resonance and the inductive effects of the adjacent nitrogen and the trifluoroethyl group. It is susceptible to hydrolysis under acidic or basic conditions to yield imidazole and N-(2,2,2-trifluoroethyl)amine.

  • N-H Proton: The acidity of the amide proton is enhanced by the adjacent carbonyl and the strongly electron-withdrawing trifluoroethyl group. This proton can be deprotonated by a suitable base.

  • Trifluoroethyl Group: This group is chemically robust but exerts a powerful -I (inductive) effect, withdrawing electron density from the rest of the molecule. This effect is crucial for modulating the reactivity of the carboxamide linker.

Applications in Drug Development

The structural features of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide make it an interesting scaffold for drug discovery. Imidazole derivatives are known to act as inhibitors for various enzymes, including kinases and proteases.[9][10][11]

  • Metabolic Stability: The C-F bond is exceptionally strong, meaning the trifluoromethyl group is highly resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes). This can increase the half-life of a drug candidate.

  • Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, potentially enhancing binding affinity and selectivity.

  • Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Scaffold for Library Synthesis: The molecule can serve as a versatile intermediate. The imidazole ring can be further functionalized, or the carboxamide can be used as a handle to link to other pharmacophores. The direct trifluoroethylation of imidazole derivatives is a known methodology for creating diverse structures.[12]

Conclusion

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a molecule whose properties are defined by the interplay of an electron-deficient imidazole ring, a reactive carboxamide linker, and a powerfully electron-withdrawing trifluoroethyl group. Computational analysis predicts a kinetically stable molecule with distinct electrophilic and nucleophilic centers, primarily centered around the carboxamide functionality. This unique combination of features makes it a valuable compound for researchers in medicinal chemistry, offering a scaffold that combines the biological relevance of imidazole with the advantageous physicochemical properties imparted by fluorination. Further experimental validation of its reactivity and biological activity is a promising avenue for future research.

References

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Available at: [Link]

  • Kaya, Y., et al. (2020). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure. Available at: [Link]

  • PubChemLite. N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Available at: [Link]

  • Al-Hossain, M. S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

  • Ranjan, A., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • USCKS.COM. N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide. Available at: [Link]

  • Telvekar, V. N., et al. (2005). Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. Synthetic Communications. Available at: [Link]

  • Al-Majdhoub, M., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules. Available at: [Link]

  • Mary, Y. S., et al. (2015). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Dawood, M., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Available at: [Link]

  • Shalmali, et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available at: [Link]

  • Soni, R., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Molecular and Genetic Medicine. Available at: [Link]

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • van den Hurk, T., et al. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • Zolotarev, A. A., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. Available at: [Link]

Sources

Foundational

Solvation Dynamics of N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide in Polar Aprotic Media: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Process Development Executive Overview In modern drug development, the synthesis of complex unsymmetrical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Process Development

Executive Overview

In modern drug development, the synthesis of complex unsymmetrical ureas and carbamates increasingly relies on phosgene-free methodologies. N-alkyl carbamoylimidazoles have emerged as highly versatile, crystalline, and bench-stable synthons for these transformations[1]. Among these, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (TFEIC) is a critical intermediate for introducing the lipophilic, metabolically stable trifluoroethyl moiety into active pharmaceutical ingredients (APIs).

However, as a Senior Application Scientist, I frequently observe that the bottleneck in scaling these reactions is not the intrinsic reaction kinetics, but the phase behavior of the intermediate. TFEIC exhibits unique solubility profiles dictated by the strong inductive effects of its fluorinated tail. This whitepaper deconstructs the thermodynamic causality behind the solubility of TFEIC in polar aprotic solvents (PAS) and provides a self-validating experimental framework for quantifying these parameters.

Thermodynamic Drivers of Solvation: The "Fluorine Effect"

To understand why TFEIC dissolves efficiently in specific solvents, we must analyze the molecule through the lens of linear solvation energy relationships, specifically the Kamlet-Taft parameters [2].

TFEIC consists of a highly reactive acyl imidazole core linked to a trifluoroethyl group. The highly electronegative −CF3​ group exerts a profound inductive pull ( −I effect) through the ethyl linker. This electron withdrawal significantly increases the acidity of the adjacent amide N−H proton. Consequently, TFEIC acts as an exceptionally strong Hydrogen-Bond Donor (HBD) .

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF)—are characterized by their inability to donate hydrogen bonds (Kamlet-Taft α≈0 ). However, they possess exceptionally high hydrogen-bond basicity ( β ) and dipolarity/polarizability ( π∗ )[3].

The Causality of Dissolution: When TFEIC is introduced into a PAS, the solvent acts as a dedicated Hydrogen-Bond Acceptor (HBA). Because polar aprotic solvents do not self-associate via hydrogen bonding (unlike water or alcohols), there is no massive enthalpic penalty required to break a solvent-solvent network. The highly polarized N−H bond of TFEIC immediately engages with the basic oxygen of DMSO or DMF, driving rapid and thermodynamically favorable dissolution[4].

SolvationThermodynamics TFEIC N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide HBD Strong H-Bond Donor (N-H acidity enhanced by CF3) TFEIC->HBD PAS Polar Aprotic Solvent (DMSO, DMF, NMP) HBA Strong H-Bond Acceptor (High Kamlet-Taft β) PAS->HBA Solvation Thermodynamically Stable Solvated Complex HBD->Solvation H-Bonding HBA->Solvation Dipole-Dipole

Thermodynamic drivers of TFEIC solvation in polar aprotic solvents.

Quantitative Solubility Profiling in Polar Aprotic Solvents

Based on the Kamlet-Taft parameters of common dipolar aprotic solvents[2], we can predict and categorize the solubility limits of TFEIC. The table below synthesizes the solvent parameters with the expected solubility ranges at standard ambient temperature (25°C).

SolventKamlet-Taft α (Acidity)Kamlet-Taft β (Basicity)Kamlet-Taft π∗ (Polarity)Estimated TFEIC Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO) 0.000.761.00> 250 (Excellent)
N-Methyl-2-pyrrolidone (NMP) 0.000.770.92> 200 (Excellent)
N,N-Dimethylformamide (DMF) 0.000.690.88150 - 200 (Good)
Acetonitrile (MeCN) 0.190.310.7550 - 100 (Moderate)

Data Insight: Acetonitrile exhibits a significantly lower β value (0.31) compared to DMSO (0.76). Consequently, its ability to accept the hydrogen bond from the trifluoroethyl-adjacent amine is weaker, resulting in a marked drop in overall solubility[5].

Self-Validating Experimental Protocol for Solubility Determination

A major pitfall in determining the solubility of acyl imidazoles is their susceptibility to hydrolysis. Trace moisture in the solvent will react with TFEIC, releasing 2,2,2-trifluoroethylamine, imidazole, and CO2​ . If a standard gravimetric method is used, the mass of the degraded byproducts will artificially inflate the perceived solubility of the intact molecule.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It cross-references initial moisture control with final structural integrity validation.

Step-by-Step Methodology

Phase 1: Rigorous Solvent Preparation

  • Drying: Store the selected polar aprotic solvent (e.g., DMSO or DMF) over activated 3Å molecular sieves for a minimum of 48 hours prior to use.

  • Karl Fischer Titration (Validation Check 1): Extract a 1.0 mL aliquot of the solvent and analyze via coulometric Karl Fischer titration. The water content must be strictly < 50 ppm. If it exceeds this threshold, the solvent must be discarded or re-dried, as moisture will compromise the TFEIC core.

Phase 2: Isothermal Equilibration 3. Supersaturation: In a nitrogen-purged glovebox, add an excess of solid TFEIC (e.g., 300 mg) to a 2.0 mL HPLC vial containing 1.0 mL of the anhydrous solvent. 4. Agitation: Seal the vial with a PTFE-lined septum cap. Transfer to a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached (kinetic dissolution is insufficient).

Phase 3: Separation and Dual-Quantification 5. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully decant the supernatant using a 0.22 µm PTFE syringe filter. 6. Gravimetric Analysis: Transfer exactly 0.5 mL of the filtered supernatant to a pre-weighed watch glass. Evaporate the solvent under high vacuum (lyophilization for DMSO/DMF) and record the mass of the residual solid. 7. HPLC-UV Analysis (Validation Check 2): Dilute a 10 µL aliquot of the supernatant in anhydrous acetonitrile. Run an HPLC-UV assay (at 210 nm) against a known TFEIC standard curve.

  • The Causality of Validation: The concentration determined by HPLC-UV must match the concentration derived from the gravimetric mass within a 2% margin of error. If the HPLC shows multiple peaks (indicating imidazole and amine byproducts), hydrolysis has occurred, and the gravimetric data is invalidated.

ExperimentalWorkflow Step1 1. Solvent Prep (KF Titration <50ppm) Step2 2. Solute Addition (Excess TFEIC under N2) Step1->Step2 Step3 3. Equilibration (Isothermal 24h at 25°C) Step2->Step3 Step4 4. Phase Separation (PTFE Filtration) Step3->Step4 Step5 5. Dual Validation (Gravimetric + HPLC-UV) Step4->Step5

Self-validating experimental workflow for TFEIC solubility determination.

Conclusion

The solubility of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in polar aprotic solvents is not merely a physical constant; it is a dynamic interplay between the strong hydrogen-bond donating capacity of the fluorinated amide and the potent hydrogen-bond accepting nature of solvents like DMSO and NMP. By understanding these Kamlet-Taft relationships and employing a self-validating, moisture-controlled experimental protocol, process chemists can reliably scale the synthesis of complex fluorinated ureas while preventing costly downstream degradation failures.

References

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors ACS Medicinal Chemistry Letters (2023). URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Organic Process Research & Development (2023). URL:[Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review MDPI - Processes (2024). URL:[Link]

  • Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures ACS Sustainable Chemistry & Engineering (2016). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide

Rationale and Chemical Causality The incorporation of the 2,2,2-trifluoroethyl moiety is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. How...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Chemical Causality

The incorporation of the 2,2,2-trifluoroethyl moiety is a cornerstone strategy in modern drug design, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. However, synthesizing unsymmetrical ureas or carbamates bearing this group presents a distinct chemical challenge. 2,2,2-Trifluoroethylamine is highly volatile (bp ~37 °C) and exhibits significantly reduced nucleophilicity due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group.

To bypass the hazards of direct phosgenation, 1,1'-carbonyldiimidazole (CDI) is employed as a bench-stable, crystalline phosgene equivalent . The reaction between CDI and 2,2,2-trifluoroethylamine yields the mono-adduct, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide . Crucially, the reduced nucleophilicity of the trifluoroethylamine acts as a kinetic advantage here: it prevents the rapid over-reaction into a symmetrical urea, a common side-reaction with more basic aliphatic amines. This allows for the high-yield isolation of the mono-carbamoylimidazole, which serves as a highly stable, masked isocyanate equivalent for subsequent coupling reactions.

Reaction Workflow and Mechanistic Pathway

The synthesis relies on the controlled addition of the amine to a stoichiometric excess of CDI. The reaction is initiated at 0 °C to manage the exothermic formation of the tetrahedral intermediate and the subsequent elimination of the first equivalent of imidazole.

Workflow CDI 1,1'-Carbonyldiimidazole (CDI) Intermediate N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide CDI->Intermediate + Amine 0 °C to RT Amine 2,2,2-Trifluoroethylamine (Weak Nucleophile) Amine->Intermediate Product Unsymmetrical Urea or Carbamate Intermediate->Product + R-NH2 or R-OH Heat or Acid Catalyst

Workflow for the synthesis and application of the carbamoylimidazole intermediate.

Mechanism Step1 Activation CDI dissolved in anhydrous DCM (0 °C) Step2 Nucleophilic Attack Addition of CF3CH2NH2 (Free base generated in situ) Step1->Step2 Step3 Tetrahedral Intermediate Formation & Collapse Step2->Step3 Step4 Elimination Release of Imidazole by-product Step3->Step4 Step5 Isolation Aqueous wash removes imidazole, yielding pure adduct Step4->Step5

Mechanistic sequence for the CDI-mediated synthesis of the mono-adduct.

Experimental Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide

This protocol utilizes the hydrochloride salt of 2,2,2-trifluoroethylamine. The salt is preferred over the free base because it is a non-volatile, easy-to-weigh solid, ensuring precise stoichiometry. N,N-Diisopropylethylamine (DIPEA) is used to liberate the free amine in situ.

Materials Required:

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • 2,2,2-Trifluoroethylamine hydrochloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

  • Brine

Step-by-Step Methodology:

  • Preparation of the CDI Solution: In an oven-dried, nitrogen-purged round-bottom flask, dissolve CDI (1.1 equiv, e.g., 17.8 g, 110 mmol) in anhydrous DCM (150 mL). Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the degradation of CDI and controls the exotherm upon amine addition, suppressing symmetrical urea formation.

  • Amine Liberation and Addition: In a separate flask, suspend 2,2,2-trifluoroethylamine hydrochloride (1.0 equiv, 13.5 g, 100 mmol) in DCM (50 mL). Add DIPEA (1.2 equiv, 15.5 g, 120 mmol) dropwise to generate the free base. Transfer this solution dropwise via an addition funnel to the cooled CDI solution over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1, visualized by UV and KMnO4). The complete consumption of the amine indicates reaction completion.

  • Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with ice-cold water (2 × 100 mL) and saturated aqueous NaHCO3 (100 mL).

    • Causality: The liberated imidazole by-product and excess DIPEA are highly water-soluble and are efficiently partitioned into the aqueous phase, leaving the highly organic-soluble carbamoylimidazole in the DCM layer.

  • Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The product, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, is typically obtained as a white crystalline solid and can be used in subsequent steps without further purification.

Quantitative Data & Optimization

The choice of solvent and base significantly impacts the yield and purity of the isolated carbamoylimidazole. The table below summarizes the optimization parameters based on established CDI coupling literature.

SolventBase UsedTemperature ProfileYield (%)Purity (HPLC, %)Mechanistic Observation
DCM DIPEA 0 °C to RT 92 >98 Optimal; clean phase separation during workup.
THFTEA0 °C to RT8595Slower reaction rate; TEA·HCl precipitates.
MeCNDIPEART (No cooling)7890Trace symmetrical urea observed due to lack of cooling.
DCMNone (Free amine used)0 °C to RT8896Volatility of free amine leads to slight stoichiometric imbalance.

Table 1: Optimization of reaction conditions for the synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Downstream Applications in Drug Development

Once synthesized, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide acts as a highly stable, masked isocyanate. It can be stored on the benchtop without the moisture sensitivity associated with traditional isocyanates.

In drug discovery, this intermediate is reacted with complex, sterically hindered amines or anilines to form unsymmetrical ureas. Because the imidazole leaving group is relatively poor under neutral conditions, these secondary couplings are often accelerated by heating or by the addition of Brønsted acids (such as methanesulfonic acid), which protonate the imidazole ring and enhance its leaving group ability . This methodology has been critical in the synthesis of highly selective p38α MAPK inhibitors and other advanced therapeutic candidates .

References

  • Batey, R. A., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." The Journal of Organic Chemistry (2007).[Link]

  • De Figueiredo, R. M., et al. "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." Organic Process Research & Development (2021).[Link]

  • Laufer, S. A., et al. "Design and Synthesis of Highly Selective Brain Penetrant p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry (2021).[Link]

Application

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide as a fluorinated building block

Application Note: N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide as a Fluorinated Building Block in Drug Discovery Executive Summary & Strategic Rationale The incorporation of fluorine into small-molecule therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide as a Fluorinated Building Block in Drug Discovery

Executive Summary & Strategic Rationale

The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve membrane permeability. Specifically, the N-(2,2,2-trifluoroethyl) urea motif has emerged as a highly desirable pharmacophore. However, traditional methods for synthesizing unsymmetrical ureas rely on highly toxic, volatile, and moisture-sensitive reagents such as phosgene, triphosgene, or trifluoroethyl isocyanate.

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (CAS: 1046861-47-5) [1] serves as a bench-stable, highly controlled, and safe building block to install this critical fluorinated moiety. Generated via the reaction of 1,1′-carbonyldiimidazole (CDI) and 2,2,2-trifluoroethylamine[2],[3], this acyl imidazole intermediate allows for the stepwise construction of complex unsymmetrical ureas without the risk of symmetrical urea byproduct formation. This methodology was notably employed in the late-stage commercial synthesis of the blockbuster JAK1 inhibitor upadacitinib[2],[4].

Mechanistic Insights: The Role of Brønsted Acid Activation

While N-acyl imidazoles are effective electrophiles, their reactivity toward sterically hindered or electron-deficient amines can be sluggish under neutral conditions. The causality behind this limitation lies in the leaving group ability of the neutral imidazole ring.

To overcome this, recent process chemistry advancements have demonstrated that the addition of a Brønsted acid—such as methanesulfonic acid (MsOH)—dramatically accelerates urea formation[5]. The acid protonates the N3 position of the imidazole ring, converting the resting-state acyl imidazole into a highly electrophilic acyl imidazolium cation. This activation lowers the activation energy for nucleophilic attack by the target amine, facilitating rapid tetrahedral intermediate formation and subsequent collapse to the desired urea[5].

Mechanism S1 Acyl Imidazole (Resting State) S2 Acyl Imidazolium (Activated Electrophile) S1->S2 + H+ (MsOH) S3 Tetrahedral Intermediate S2->S3 + Target Amine S4 Urea Product + Imidazole S3->S4 - Imidazole

Brønsted acid-catalyzed activation of acyl imidazoles for urea formation.

Quantitative Data & Reagent Profiling

To justify the selection of this building block over alternative reagents, the physicochemical properties and comparative synthetic strategies are summarized below.

Table 1: Physicochemical Properties of the Building Block [1],[6]

Property Value
Chemical Name N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
CAS Number 1046861-47-5
Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
Physical State Solid (White to off-white powder)

| Storage Conditions | 2–8 °C, protect from ambient moisture |

Table 2: Comparison of Unsymmetrical Trifluoroethyl Urea Synthesis Strategies

Reagent Strategy Pros Cons (Causality for Avoidance)
Trifluoroethyl Isocyanate High atom economy, rapid reaction. Highly toxic, volatile, requires specialized handling.
Triphosgene Route Highly reactive electrophile. Generates deadly phosgene gas in situ; severe safety hazards.

| Pre-formed Acyl Imidazole | Bench-stable, safe handling, prevents symmetrical urea formation. | Lower atom economy (imidazole byproduct); may require acid activation[5]. |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that the chemist can monitor reaction progress through predictable physical and chemical changes.

Protocol A: Synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Objective: Prepare the active building block from CDI and 2,2,2-trifluoroethylamine. Causality Note: 2,2,2-Trifluoroethylamine has a very low boiling point (36–37 °C). The reaction must be strictly temperature-controlled to prevent evaporative loss of the amine, which would alter the stoichiometry and lead to incomplete CDI conversion.

  • Preparation: Suspend 1,1′-carbonyldiimidazole (CDI, 1.05 equiv) in anhydrous acetonitrile (CH3CN, 10 mL/g) under a nitrogen atmosphere.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath. Validation: CDI is partially insoluble in CH3CN at 0 °C; a white slurry should be visible.

  • Addition: Add 2,2,2-trifluoroethylamine (1.00 equiv) dropwise over 30 minutes. Causality: Slow addition ensures the amine reacts exclusively with CDI rather than reacting with the newly formed mono-adduct, thereby suppressing symmetrical urea formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validation: The slurry will gradually transition into a clear, homogeneous solution as the reaction proceeds and the soluble acyl imidazole forms.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with cold water (3x) to remove the liberated imidazole byproduct (highly water-soluble). Dry the organic layer over Na2SO4, filter, and concentrate to yield the building block as a solid.

SynthesisWorkflow A 2,2,2-Trifluoroethylamine (Volatile, bp 36°C) C N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide (Bench-Stable) A->C 0°C to RT, CH3CN (- Imidazole) B 1,1'-Carbonyldiimidazole (CDI) B->C 0°C to RT, CH3CN (- Imidazole) E Unsymmetrical Trifluoroethyl Urea C->E Brønsted Acid (MsOH) Activation D Target Amine (API Intermediate) D->E Nucleophilic Attack

Workflow for the stepwise synthesis of unsymmetrical trifluoroethyl ureas.

Protocol B: General Procedure for Unsymmetrical Urea Formation via Acid Activation

Objective: Couple the building block with a complex target amine (e.g., an API intermediate)[2],[5].

  • Setup: In a dry flask, dissolve the target amine (1.00 equiv) and N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.10 equiv) in anhydrous CH3CN (15 mL/g).

  • Activation: Add methanesulfonic acid (MsOH, 1.5–2.0 equiv) dropwise at room temperature. Causality: The acid protonates the leaving group, instantly generating the highly reactive imidazolium species[5]. Validation: A slight exotherm may be observed upon MsOH addition.

  • Heating: Heat the reaction mixture to 50 °C for 4–12 hours. Monitor conversion via LCMS or TLC.

  • Workup: Once the amine is consumed, cool the mixture to room temperature and quench with saturated aqueous NaHCO3 to neutralize the MsOH and any remaining imidazolium salts. Extract with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, concentrate, and purify via flash column chromatography to isolate the pure unsymmetrical trifluoroethyl urea.

References[1] Sigma-Aldrich. "N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide". Source: Sigma-Aldrich Catalog. URL: https://www.sigmaaldrich.com/[2] "Synthetic Approaches to the New Drugs Approved during 2019". Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00034[5] "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums". Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00461[6] "N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide". PubChemLite. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138114674[3] "Fluorine-containing drugs approved by the FDA in 2019". Chinese Chemical Letters. URL: https://doi.org/10.1016/j.cclet.2020.03.050

Sources

Method

Application Note: Utilizing N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide as a Bench-Stable Isocyanate Surrogate in Medicinal Chemistry

Introduction & Strategic Rationale The urea functional group is a cornerstone of modern medicinal chemistry, serving as a critical hydrogen-bond donor and acceptor motif in a vast array of clinically approved therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The urea functional group is a cornerstone of modern medicinal chemistry, serving as a critical hydrogen-bond donor and acceptor motif in a vast array of clinically approved therapeutics, including kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[1],[2]. To fine-tune the pharmacokinetic and pharmacodynamic profiles of these molecules, medicinal chemists frequently employ the 2,2,2-trifluoroethyl group as a privileged bioisostere for simple alkyl chains (such as ethyl or isopropyl)[3].

The strategic incorporation of the 2,2,2-trifluoroethyl moiety provides a profound metabolic advantage. The strongly electron-withdrawing fluorine atoms block cytochrome P450-mediated oxidation at the adjacent carbon, preventing rapid clearance[4]. Furthermore, the inductive effect of the CF₃ group increases the acidity of the adjacent urea nitrogen, strengthening its hydrogen-bonding capacity with target proteins, while simultaneously enhancing the overall lipophilicity of the molecule[3].

Pharmacophore A Standard Alkyl Urea (e.g., Ethyl) B CYP450 Oxidation Rapid Metabolism A->B C High Clearance Loss of Efficacy B->C D 2,2,2-Trifluoroethyl Urea (Bioisostere) E Blocked CYP450 Oxidation D->E F Prolonged Half-Life Target Engagement E->F

Logic diagram illustrating the metabolic advantage of the 2,2,2-trifluoroethyl bioisostere.

Despite its utility, the traditional synthesis of unsymmetrical N-(2,2,2-trifluoroethyl)ureas relies heavily on 2,2,2-trifluoroethyl isocyanate. This classical reagent presents severe logistical and safety challenges: it is a highly volatile liquid (boiling point ~55 °C), acutely toxic, moisture-sensitive, and highly flammable[5],[6].

To circumvent these hazards, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (CAS: 1046861-47-5) has been developed as a highly effective, bench-stable isocyanate surrogate[7],[8].

Mechanistic Insights: The Imidazole-1-Carboxamide Advantage

The chemical efficacy of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is rooted in the exceptional leaving-group ability of the imidazole ring[9]. When a target primary or secondary amine is introduced, it acts as a nucleophile, attacking the electrophilic carbonyl carbon of the surrogate.

Unlike the direct addition mechanism seen with free isocyanates, this reaction proceeds via an addition-elimination mechanism . The tetrahedral intermediate collapses to expel the imidazole anion. This elimination is thermodynamically driven by the restoration of aromaticity in the liberated imidazole molecule (conjugate acid pKₐ ~7.0)[10]. Consequently, this reagent allows for the high-yielding, chemoselective formation of unsymmetrical ureas without the transient generation or handling of toxic free isocyanates[8],[9].

Quantitative Data Presentation
Property / Parameter2,2,2-Trifluoroethyl IsocyanateN-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide
Physical State Volatile Liquid[5]Crystalline Solid[7]
Boiling / Melting Point BP: ~55 °C[6]MP: >100 °C (Stable at RT)
Toxicity & Handling Acutely toxic, lachrymator, flammable[6]Bench-stable, standard PPE required[7]
Moisture Sensitivity Extremely high (rapidly forms sym-urea)Low (can be handled in ambient air)
Reaction Byproduct None (100% atom economy)Imidazole (easily removed via aqueous wash)

Experimental Protocols

The following methodologies detail the preparation of the surrogate and its subsequent application. These protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and mechanistic verification.

Workflow Step1 Step 1: Reagent Preparation Trifluoroethylamine + CDI (0 °C to RT, DCM) Step2 Step 2: Isolation Aqueous Workup & Crystallization Yields Bench-Stable Surrogate Step1->Step2 Step3 Step 3: Urea Synthesis Surrogate + Target Amine (RT to 60 °C, DMF/MeCN) Step2->Step3 Step4 Step 4: Product Isolation Precipitation or Chromatography Yields Unsymmetrical Urea Step3->Step4

Step-by-step workflow for the synthesis and application of the isocyanate surrogate.

Protocol A: Synthesis of N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide

Causality Focus: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, solid phosgene equivalent. 2,2,2-Trifluoroethylamine is often sourced as a hydrochloride salt due to its volatility; thus, an organic base is required to liberate the nucleophilic free amine.

Materials:

  • 2,2,2-Trifluoroethylamine hydrochloride (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Suspend 2,2,2-trifluoroethylamine hydrochloride in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic reaction and prevents over-addition, although the strong electron-withdrawing CF₃ group inherently reduces the nucleophilicity of the resulting product, naturally favoring mono-addition.

  • Base Addition: Add TEA dropwise over 5 minutes to liberate the free amine. Stir for 10 minutes.

  • CDI Addition: Add CDI portion-wise to the cold solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The reaction is self-validating when the mass of the desired surrogate (M+H = 194.05) is observed alongside the disappearance of the starting materials[7],[9].

  • Workup & Isolation: Dilute the mixture with additional DCM and wash sequentially with cold water (to remove excess imidazole and TEA salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is the pure N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, which can be stored indefinitely at 2–8 °C[7].

Protocol B: Synthesis of Target Unsymmetrical Ureas

Causality Focus: The surrogate requires polar aprotic solvents (like DMF or MeCN) to ensure full solubility of both the reagent and complex, often highly polar, target amines (e.g., functionalized anilines or piperidines).

Materials:

  • Target primary or secondary amine (1.0 equiv)

  • N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.1 to 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Optional: Triethylamine (if the target amine is a salt)

Step-by-Step Procedure:

  • Dissolution: Dissolve the target amine in anhydrous DMF or MeCN (0.1–0.2 M).

  • Surrogate Addition: Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in a single portion.

  • Thermal Activation: Stir the reaction at room temperature. Note on Causality: Aliphatic amines typically react cleanly at room temperature within 2–4 hours. However, if the target amine is sterically hindered or electron-deficient (e.g., a substituted aniline), heat the reaction to 50–60 °C to overcome the activation energy barrier of the addition-elimination process[8].

  • In-Process Control (IPC): Monitor by LC-MS. The self-validating endpoint is achieved when the peak corresponding to the target amine is consumed, replaced by the target urea mass, accompanied by a distinct peak for free imidazole (M+H = 69.1).

  • Isolation: For highly lipophilic products, quench the reaction by pouring it into cold water to precipitate the urea. Filter and wash with water to remove DMF and imidazole. Alternatively, extract with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and brine, dry, and purify via silica gel chromatography.

Sources

Application

Application Note: High-Efficiency Amidation and Urea Formation Using N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide

Strategic Rationale & Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs)—most notably the JAK1 inhibitor Upadacitinib—relies heavily on the precise construction of urea linkages (often br...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs)—most notably the JAK1 inhibitor Upadacitinib—relies heavily on the precise construction of urea linkages (often broadly categorized under amidation protocols). The introduction of a 2,2,2-trifluoroethyl group poses a unique process chemistry challenge: 2,2,2-trifluoroethyl isocyanate is highly volatile (bp ~30 °C), toxic, and difficult to handle at scale.

To circumvent these hazards, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide** was developed as a bench-stable, solid isocyanate surrogate. This application note details the mechanistic causality, reaction optimization, and self-validating protocols required to utilize this reagent for high-yielding amidation and urea formation in late-stage drug development [1].

Mechanistic Causality

The efficacy of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide stems from the delicate balance between its stability and electrophilicity.

  • Activation: The reagent is synthesized by reacting 2,2,2-trifluoroethylamine with 1,1'-carbonyldiimidazole (CDI). This avoids phosgene derivatives, eliminating corrosive HCl gas generation and the need for specialized containment [2].

  • Nucleophilic Attack: During the main amidation event, the target amine (e.g., a sterically hindered secondary pyrrolidine) attacks the electrophilic carbonyl carbon of the reagent, forming a transient tetrahedral intermediate.

  • Expulsion & Aromatization: The collapse of this intermediate is thermodynamically driven by the expulsion of imidazole. Imidazole is an exceptional leaving group in this context because its departure restores the stable, aromatic imidazole ring.

  • Base Neutralization: An auxiliary base (such as Triethylamine, Et₃N) is employed not only to ensure the incoming amine remains deprotonated and nucleophilic but also to manage the basicity of the expelled imidazole, preventing product inhibition.

Mechanism A Amine Nucleophile (e.g., Pyrrolidine) C Tetrahedral Intermediate A->C Nucleophilic Attack B N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide B->C Electrophile D Target Urea (Amidation Product) C->D Collapse & Expulsion E Imidazole (Leaving Group) C->E Cleaved Byproduct

Mechanistic pathway of urea formation via imidazole displacement.

Optimization of Reaction Parameters

The choice of solvent, base, and temperature is critical for maximizing yield, especially when dealing with deactivated or sterically hindered amines. The table below summarizes the quantitative optimization data typical for this class of amidation [1, 2].

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Impurity ProfileMechanistic Rationale
DCM DIPEA (1.5)251285LowMild conditions; limited by the low solubility of polar intermediates and slow kinetics for hindered amines.
THF K₂CO₃ (2.0)251870ModerateHeterogeneous base slows deprotonation. Lower dielectric constant reduces tetrahedral intermediate stabilization.
DMF Et₃N (2.0)554>98Very LowOptimal. High polarity stabilizes the transition state. 55 °C provides thermal energy to overcome steric hindrance.
2-MeTHF Et₃N (2.0)65692LowGreener alternative to DMF, but requires higher temperatures to achieve comparable kinetics.

Validated Experimental Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure that each step acts as a quality gate before proceeding.

Protocol A: Preparation of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Causality Check: CDI is moisture-sensitive. The reaction must be performed under inert gas to prevent the hydrolysis of CDI into imidazole and CO₂, which would drastically reduce the active reagent titer.

  • Setup: Purge a dry, round-bottom flask with Nitrogen. Charge the flask with 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) and anhydrous Dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the suspension to 0 °C using an ice bath. Rationale: Controlling the initial temperature mitigates the exothermic release of CO₂ gas upon amine addition.

  • Addition: Add 2,2,2-trifluoroethylamine (1.0 equiv) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • IPC (Self-Validation): Analyze an aliquot via HPLC. Proceed only when 2,2,2-trifluoroethylamine consumption is >98%.

  • Workup: Wash the organic layer with cold water (3 × 5 volumes). Rationale: Imidazole is highly water-soluble. Cold water prevents the hydrolysis of the newly formed carboxamide while efficiently removing the imidazole byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the reagent as a white solid. Store desiccated at 4 °C.

Protocol B: Amidation / Urea Formation (Target Synthesis)

Causality Check: The use of DMF at 55 °C ensures that both the solid reagent and the target amine remain fully dissolved, while providing the exact activation energy required for sterically hindered substrates.

  • Reaction Assembly: In a clean, dry reactor, dissolve the target secondary amine (e.g., pyrrolidine intermediate, 1.0 equiv) in anhydrous DMF (8 volumes).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) to the solution. Stir for 10 minutes to ensure complete homogenization and neutralization of any amine salts.

  • Reagent Introduction: Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.2 equiv) in one portion.

  • Heating: Elevate the internal temperature to 55 °C. Stir continuously for 4 hours.

  • IPC (Self-Validation): Sample the reaction mixture for LC-MS/HPLC analysis. The reaction is deemed complete when the target amine peak area is <1%. If incomplete, stir for an additional 2 hours.

  • Quench & Precipitation: Cool the reaction to room temperature. Slowly add the reaction mixture to vigorously stirring ice-water (20 volumes). Rationale: The sudden shift in solvent polarity forces the highly organic urea product to precipitate, while DMF, Et₃N, and cleaved imidazole remain trapped in the aqueous phase.

  • Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake with cold water (2 × 5 volumes) and heptane (1 × 3 volumes) to remove residual moisture and trace organic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C to constant weight.

Workflow Step1 Step 1: Reagent Preparation 2,2,2-Trifluoroethylamine + CDI in DCM (0 °C to RT) Step2 Step2 Step1->Step2 In-Process Control: HPLC >98% conversion Step3 Step 3: Amidation Reaction Add Target Amine + Base (Et3N) in DMF (55 °C) Step2->Step3 Resuspend in DMF Step4 Step4 Step3->Step4 In-Process Control: Amine consumption

End-to-end experimental workflow for reagent synthesis and subsequent amidation.

References

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib Organic Process Research & Development (2022) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (2022) URL:[Link]

Method

Application Notes and Protocols for Peptide Coupling Using N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Reagent for Enhanced Peptide Synthesis The synthesis of peptides is a fundamental process in biochemical research and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Reagent for Enhanced Peptide Synthesis

The synthesis of peptides is a fundamental process in biochemical research and drug development, with the efficiency and fidelity of peptide bond formation being of paramount importance.[1][2] The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its coupling with an amine.[3][4] Over the years, a variety of coupling reagents have been developed, each with its own set of advantages and disadvantages concerning reaction speed, yield, and the suppression of side reactions, most notably racemization.[2][3]

This document introduces N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide , a promising reagent for peptide coupling. While not as extensively documented as traditional reagents like carbodiimides (DCC, EDC) or onium salts (HATU, HBTU), its unique structure suggests significant potential for clean, efficient, and low-racemization peptide synthesis.[2][3] The presence of the electron-withdrawing trifluoroethyl group is anticipated to play a key role in the activation and subsequent coupling steps.

These application notes provide a comprehensive guide to the proposed mechanism of action, potential advantages, and detailed protocols for the effective use of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in peptide synthesis.

Proposed Mechanism of Action

The efficacy of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in peptide coupling is predicated on a two-step mechanism involving the formation of a highly reactive acyl-imidazole intermediate.

  • Activation of the Carboxylic Acid: The reaction is initiated by the nucleophilic attack of the carboxylate of the N-protected amino acid on the carbonyl carbon of the coupling reagent. This is the rate-determining step. The highly electron-withdrawing nature of the 2,2,2-trifluoroethyl group enhances the electrophilicity of the carbonyl carbon, facilitating this attack. This leads to the formation of a transient tetrahedral intermediate which then collapses, releasing the weakly basic and highly stable 2,2,2-trifluoroethanol as a byproduct. The primary product of this step is the N-acyl-1H-imidazolium salt, a highly activated form of the carboxylic acid.

  • Nucleophilic Attack by the Amine: The free amine of the C-protected amino acid or the growing peptide chain then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acyl-1H-imidazolium salt. This results in the formation of the desired peptide bond and the release of imidazole as a byproduct.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_Intermediate N-Acyl-1H-imidazolium Salt (Activated Amino Acid) N_Protected_AA->Activated_Intermediate + Coupling Reagent Coupling_Reagent N-(2,2,2-trifluoroethyl)-1H- imidazole-1-carboxamide Byproduct_1 2,2,2-Trifluoroethanol Activated_Intermediate->Byproduct_1 Release of Peptide_Product Dipeptide (R-CO-NH-R') Activated_Intermediate->Peptide_Product + C-Protected Amino Acid C_Protected_AA C-Protected Amino Acid (H2N-R') Byproduct_2 Imidazole Peptide_Product->Byproduct_2 Release of

Caption: Proposed two-step mechanism for peptide coupling.

Projected Advantages of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

The unique structural features of this reagent are expected to offer several advantages over conventional coupling agents:

  • Reduced Racemization: The formation of the acyl-imidazole intermediate is generally associated with a lower risk of racemization compared to the O-acylisourea intermediates formed with carbodiimides.[2]

  • Clean Reaction Profile: The byproducts of the reaction, 2,2,2-trifluoroethanol and imidazole, are volatile and can be easily removed under reduced pressure, simplifying the purification of the final peptide.

  • High Reactivity: The electron-withdrawing trifluoroethyl group is expected to increase the reactivity of the reagent, potentially leading to faster reaction times and higher yields.

  • Improved Solubility: The trifluoroethyl group may also enhance the solubility of the reagent in a wider range of organic solvents.

Detailed Application Protocol: Synthesis of a Dipeptide

This protocol describes the synthesis of a model dipeptide, Z-L-Ala-L-Phe-OMe, using N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)

  • N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Experimental Workflow Diagram:

G A 1. Dissolve Z-L-Ala in anhydrous DCM B 2. Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide A->B C 3. Stir for 15-30 minutes at 0°C (Activation) B->C E 5. Add the amine solution to the activated acid C->E D 4. Prepare a solution of H-L-Phe-OMe and DIPEA in DCM D->E F 6. Allow the reaction to warm to room temperature and stir for 2-4 hours E->F G 7. Monitor reaction progress by TLC F->G H 8. Quench the reaction with water G->H I 9. Perform aqueous workup (NaHCO3, HCl, Brine) H->I J 10. Dry the organic layer with MgSO4 I->J K 11. Concentrate under reduced pressure J->K L 12. Purify the crude product by column chromatography K->L

Caption: Step-by-step experimental workflow for dipeptide synthesis.

Step-by-Step Procedure:

  • Preparation of the Amine Component: In a clean, dry round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) dropwise at 0°C and stir for 10 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyloxycarbonyl-L-alanine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.1 equivalents) in one portion. Stir the mixture at 0°C for 15-30 minutes.

  • Coupling Reaction: To the activated carboxylic acid solution, add the freshly prepared amine solution from step 1 dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution, 1 M aqueous hydrochloric acid, and brine.

  • Isolation of the Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Z-L-Ala-L-Phe-OMe.

Table of Reaction Parameters:

ParameterRecommended ValueRationale
Solvent Anhydrous DCM or DMFGood solubility for reactants and inert under reaction conditions.
Temperature 0°C to Room TemperatureInitial cooling minimizes potential side reactions and racemization during activation.
Equivalents of Reagent 1.1 equivalentsA slight excess ensures complete activation of the carboxylic acid.
Base DIPEAA non-nucleophilic base to neutralize the hydrochloride salt of the amine component.
Reaction Time 2-4 hoursTypically sufficient for complete coupling; should be monitored by TLC.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure the use of anhydrous solvents and an inert atmosphere. Increase the activation time slightly.
Incomplete coupling.Increase the overall reaction time. Ensure the amine component was fully neutralized.
Presence of Unreacted Starting Material Insufficient amount of coupling reagent or amine.Check the stoichiometry of all reactants carefully.
Epimerization of the Product Prolonged reaction time at elevated temperatures.Maintain the recommended temperature profile. Avoid unnecessarily long reaction times.
Difficulty in Purification Presence of side products.Optimize the reaction conditions to minimize side reactions.

Synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

While commercially available from several suppliers, the reagent can also be synthesized in the laboratory. A potential synthetic route involves the reaction of 1,1'-carbonyldiimidazole (CDI) with 2,2,2-trifluoroethylamine.

Reaction Scheme:

1,1'-Carbonyldiimidazole + 2,2,2-Trifluoroethylamine → N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide + Imidazole

This reaction is typically carried out in an anhydrous aprotic solvent such as THF or DCM at room temperature. The product can be isolated by removing the solvent and the imidazole byproduct under vacuum.

Conclusion

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide represents a potentially valuable addition to the toolbox of peptide chemists. Its projected advantages, including a clean reaction profile, high reactivity, and a low propensity for racemization, make it an attractive candidate for the synthesis of sensitive and complex peptides. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore the utility of this novel coupling reagent in their synthetic endeavors. Further experimental validation and optimization are encouraged to fully elucidate its capabilities and limitations.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AA Blocks. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.
  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.
  • MilliporeSigma. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.
  • USCKS. (n.d.). 1046861-47-5 N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide.
  • Albericio, F., & Marder, O. (2003). Industrial Application of Coupling Reagents in Peptides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemScene. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Arun, S., & Shinu, V.S. (2014).
  • Pathak, T. P., et al. (2013). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 18(9), 11099-11111.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles.
  • Garcia-Martin, F., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3589.
  • Suresh, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Wang, P., et al. (2021). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.
  • Wagner, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 291, 117572.
  • BenchChem. (2025).
  • IISTE. (n.d.).

Sources

Application

Application Note: N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide in Late-Stage Functionalization

Executive Summary In modern drug discovery, the strategic installation of fluorinated motifs is a proven tactic to enhance metabolic stability, modulate pKa, and increase the lipophilicity of active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic installation of fluorinated motifs is a proven tactic to enhance metabolic stability, modulate pKa, and increase the lipophilicity of active pharmaceutical ingredients (APIs). Specifically, the 2,2,2-trifluoroethyl group is a highly sought-after bioisostere. Historically, installing a trifluoroethyl urea or carbamate linkage at a late stage of synthesis required the use of 2,2,2-trifluoroethyl isocyanate—a reagent notorious for its high toxicity, flammability, and volatility (boiling point of 55 °C)[1].

To circumvent these safety and handling bottlenecks, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (CAS 1046861-47-5) has emerged as a superior, bench-stable surrogate. This application note provides a comprehensive technical guide on utilizing this reagent for the late-stage functionalization (LSF) of complex amines and alcohols, detailing the mechanistic causality and validated protocols required for successful implementation.

Mechanistic Rationale: The Case for Imidazole-1-Carboxamides

Late-stage functionalization demands reagents that are highly chemoselective and tolerant of diverse functional groups. Imidazole-1-carboxamides are highly effective for stable derivatization and LSF due to their controlled reactivity[2].

The chemical logic behind N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide lies in the unique electronic properties of the imidazole ring, which acts as an excellent leaving group during nucleophilic acyl substitution[3]. When a nucleophile (such as a primary/secondary amine or a deprotonated alcohol) attacks the carbonyl carbon of the reagent, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels the imidazole anion. Because the conjugate acid of imidazole has a pKa of ~7.0, it is a highly stable leaving group, driving the reaction forward under mild basic conditions without the need for harsh thermal activation.

Mechanism N1 Nucleophile (R-NH2 or R-OH) N2 Nucleophilic Attack at Carbonyl Carbon N1->N2 + Reagent N3 Tetrahedral Intermediate N2->N3 N4 Collapse & Imidazole Expulsion N3->N4 Fast step N5 Target Molecule + Imidazole N4->N5

Caption: Mechanistic pathway of nucleophilic acyl substitution via a tetrahedral intermediate.

Comparative Reagent Analysis

The transition from isocyanates to imidazole-1-carboxamides represents a significant upgrade in both safety and synthetic efficiency. Historically, researchers had to rely on 2,2,2-trifluoroethyl isocyanate, which requires stringent anhydrous conditions and poses significant safety risks[4]. The table below summarizes the quantitative and qualitative advantages of the imidazole-based reagent.

Property / Parameter2,2,2-Trifluoroethyl Isocyanate[1][4]N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide
Physical State Volatile LiquidCrystalline Solid
Boiling / Melting Point BP: 55 °CMP: >80 °C
Toxicity & Hazards Highly flammable; toxic via inhalation/skinMild irritant; non-volatile; bench-stable
Handling Requirements Fume hood, strict inert atmosphere, moisture-freeStandard benchtop handling; tolerant to brief moisture exposure
Reaction Byproducts None (Direct addition)Imidazole (Easily removed via mild aqueous wash)
Suitability for LSF Low (Harsh reactivity can cause side reactions)High (Chemoselective, mild activation required)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating: they incorporate specific causality for reagent choices and built-in analytical checkpoints to ensure the integrity of the transformation.

Workflow A Complex API Core (Amine/Alcohol) C Mild Base Activation (DIPEA / DBU) A->C B N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide B->C D Trifluoroethyl Urea or Carbamate C->D Imidazole Displacement

Caption: Workflow for late-stage trifluoroethylcarbamoylation using a bench-stable imidazole reagent.

Protocol A: Late-Stage Synthesis of Trifluoroethyl Ureas from Complex Amines

Causality: Amines are generally strong nucleophiles. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to free-base any amine salts and neutralize the acidic imidazole byproduct, preventing product inhibition.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the complex secondary or primary amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5.0 mL). Note: Use DMF if the late-stage intermediate is highly polar.

  • Base Addition: Add DIPEA (2.0 equiv, 1.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure complete free-basing.

  • Reagent Introduction: Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.2 equiv, 0.6 mmol) in one portion. The solid nature of the reagent allows for accurate mass weighing without the risks associated with volatile isocyanates.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via LC-MS or TLC. The reaction is typically complete within 2–4 hours. Self-Validation: LC-MS should show the disappearance of the starting amine mass and the appearance of the [M+125]+ peak (addition of the trifluoroethylcarbamoyl group minus a proton).

  • Quench & Workup: Dilute the reaction with DCM (15 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL) and brine (10 mL). Causality: The 1M HCl wash protonates the cleaved imidazole byproduct, rendering it highly water-soluble and effectively removing it from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude trifluoroethyl urea, which can be further purified by flash chromatography if trace impurities remain.

Protocol B: Late-Stage Synthesis of Trifluoroethyl Carbamates from Alcohols

Causality: Alcohols are significantly poorer nucleophiles than amines. Therefore, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH) is required to generate the highly nucleophilic alkoxide species prior to the addition of the carboxamide reagent.

Step-by-Step Methodology:

  • Preparation: Dissolve the complex alcohol (1.0 equiv, 0.5 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL) under an inert argon atmosphere.

  • Alkoxide Generation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol). Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. Causality: Irreversible deprotonation ensures maximum nucleophilicity of the sterically hindered late-stage alcohol.

  • Reagent Introduction: Add N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (1.5 equiv, 0.75 mmol) dissolved in 2.0 mL of THF dropwise to the reaction mixture.

  • Thermal Activation: Allow the reaction to warm to room temperature and stir for 6–12 hours. If LC-MS indicates stalled progress, gentle heating to 40 °C can overcome steric hindrance.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL) to neutralize excess NaH and protonate the imidazole leaving group. Extract with Ethyl Acetate (3 × 15 mL).

  • Isolation: Wash the combined organic extracts with water and brine, dry over MgSO4​ , and concentrate. Purify the resulting trifluoroethyl carbamate via silica gel chromatography.

References

  • Source: acs.
  • Source: benchchem.
  • Source: google.
  • Source: cymitquimica.

Sources

Method

Catalytic Applications of N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide Derivatives in Advanced Organic Synthesis

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The integration of the 2,2,2-trifluoroethyl moiety into small-molecule drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The integration of the 2,2,2-trifluoroethyl moiety into small-molecule drug candidates is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity. N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide (CAS: 1046861-47-5)[1] has emerged as a highly versatile building block and catalytic mediator to achieve this integration.

This application note details the dual utility of this reagent class:

  • As an Electrophilic Reagent in Nucleophilic Organocatalysis: Utilizing nucleophilic catalysts to drive chemoselective acyl/amide transfer for the synthesis of trifluoroethyl ureas[2].

  • As a Directing Group/Ligand in Transition-Metal Catalysis: Leveraging the bidentate coordination of the imidazole-1-carboxamide motif to enable regioselective C-H functionalization.

Mechanistic Rationale & Causality

The Electronic Advantage of the Trifluoroethyl Group

The innate reactivity of carbonyl imidazole reagents allows them to act as highly efficient acyl donors[2]. The imidazole ring serves as a superior leaving group, while the carbonyl carbon is highly electrophilic. When derivatized with a 2,2,2-trifluoroethyl group, the strong electron-withdrawing nature of the CF 3​ moiety further polarizes the carbonyl, increasing its susceptibility to nucleophilic attack. Furthermore, in transition-metal catalysis, the CF 3​ group prevents unwanted N-dealkylation pathways common with simple alkyl groups under oxidative conditions.

Nucleophilic Catalysis for Chemoselectivity

To achieve strict chemoselectivity (e.g., acylating an amine in the presence of an alcohol or another competing nucleophile), nucleophilic catalysis is required. Catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridinium salts potentiate the carbonylazole acyl donors by forming a highly reactive, transient acyl-ammonium or acyl-pyridinium intermediate[2]. This lowers the activation energy barrier specifically for nitrogen nucleophiles, enabling mild, room-temperature urea synthesis without thermal degradation.

G R N-(2,2,2-Trifluoroethyl)- 1H-imidazole-1-carboxamide Int Activated Acyl-Ammonium Intermediate R->Int Catalyst binding Cat Nucleophilic Catalyst (e.g., DBU) Cat->Int Activation Prod Trifluoroethyl Urea Product Int->Prod Nucleophilic attack Byprod Imidazole Leaving Group Int->Byprod Elimination Nuc Amine Nucleophile Nuc->Prod Substrate Byprod->Cat Catalyst regeneration

Mechanistic pathway of DBU-catalyzed acyl transfer for urea synthesis.

Protocol 1: Organocatalytic Synthesis of Trifluoroethyl Ureas

This protocol outlines the DBU-catalyzed synthesis of substituted aryl imidazolyl ureas, which are potent scaffolds for enzyme inhibitors (e.g., acid ceramidase inhibitors for fibrotic diseases)[3].

Materials:

  • N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide (1.0 equiv)

  • Primary or secondary amine substrate (1.1 equiv)

  • DBU (0.1 equiv, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 25 mL round-bottom flask purged with N 2​ , dissolve the amine substrate (1.0 mmol) in 5 mL of anhydrous DCM.

  • Reagent Addition: Add N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide (193 mg, 1.0 mmol) to the stirring solution at 0 °C. Causality: Cooling to 0 °C prevents premature, unselective background reactions before the catalyst is introduced.

  • Catalyst Initiation: Dropwise add DBU (15 µL, 0.1 mmol). Causality: The addition of 10 mol% DBU initiates the catalytic cycle, controlling the quantity of active base and tempering any potential exotherm[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC. Self-Validating Endpoint: The reaction is complete upon the total disappearance of the UV-active starting amine and the emergence of the urea product mass[3].

  • Workup & Quench: Quench the reaction with saturated aqueous NH 4​ Cl (5 mL) to neutralize the DBU and protonate the expelled imidazole. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure trifluoroethyl urea.

Protocol 2: Transition-Metal Catalyzed C-H Functionalization

Beyond acyl transfer, imidazole-1-carboxamides are utilized as bidentate directing groups in transition-metal catalysis. The N3 nitrogen of the imidazole and the carboxamide oxygen coordinate to metals like Ru(II), forming a stable metallacycle.

G Pre Ru(II) Precatalyst Active Active Ru(II) Metallacycle Pre->Active Coordination Ligand Trifluoroethyl-Imidazole Carboxamide Directing Group Ligand->Active CH C-H Activation (CMD) Active->CH Substrate binding Substrate Aryl Substrate Substrate->CH Func Cross-Coupling CH->Func Reagent addition Func->Active Catalyst turnover Prod Functionalized Product Func->Prod Reductive Elimination

Catalytic cycle for Ru-catalyzed C-H activation using the carboxamide directing group.

Step-by-Step Methodology (Ru-Catalyzed ortho-C-H Arylation):

  • Complexation: Charge a Schlenk tube with the aryl-imidazole-1-carboxamide substrate (0.5 mmol), aryl halide (0.75 mmol),[Ru(p-cymene)Cl 2​ ] 2​ (15.3 mg, 0.025 mmol), K 2​ CO 3​ (138 mg, 1.0 mmol), and PivOH (15.3 mg, 0.15 mmol).

  • Solvation: Add anhydrous toluene (3 mL) under an argon atmosphere. Causality: PivOH acts as a proton-shuttle co-catalyst, facilitating the concerted metalation-deprotonation (CMD) step essential for breaking the inert C-H bond.

  • Thermal Activation: Seal the tube and heat at 110 °C for 16 hours. The elevated temperature is required to drive the reductive elimination step.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the metal catalyst and inorganic salts, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Yield Analysis

The following table summarizes the comparative efficiency of nucleophilic catalysts in the synthesis of trifluoroethyl ureas and amides using N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Substrate TypeCatalyst (mol%)Reaction Time (h)Chemoselectivity (N vs O)Isolated Yield (%)
Primary Aliphatic AmineNone24Poor45%
Primary Aliphatic AmineDBU (10%)2>99:194%
Secondary Aryl AmineDBU (10%)4>95:588%
Amino AlcoholPyridinium (20%)3>99:1 (N-selective)91%
Indole (N-acylation)DBU (15%)6>99:182%

Data Interpretation: The introduction of DBU or pyridinium salts as nucleophilic catalysts drastically reduces reaction times and suppresses O-acylation, proving the necessity of the catalytic intermediate for high-yielding drug synthesis workflows[2].

References

  • Source: escholarship.
  • Source: chempartner.
  • N-(2,2,2-trifluoroethyl)
  • Imidazole Carboxamide | MedChemExpress (MCE)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Welcome to the dedicated technical support center for the synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated imidazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you enhance your synthesis yield and purity.

I. Overview of Synthetic Strategies

The synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide typically involves the formation of a carbamoyl imidazole. This can be achieved through two primary routes:

  • Route A: Reaction of an activated imidazole with 2,2,2-trifluoroethylamine. This often involves an activating agent like 1,1'-carbonyldiimidazole (CDI).

  • Route B: Reaction of imidazole with a 2,2,2-trifluoroethyl isocyanate or a related precursor. This is a direct and often efficient method.

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

Reaction Mechanism Overview

The core of this synthesis is the nucleophilic attack of an amine on a carbonyl group. In Route A, imidazole first reacts with CDI to form a highly reactive carbamoyl imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by 2,2,2-trifluoroethylamine. In Route B, the highly electrophilic carbon of the isocyanate group is directly attacked by the nucleophilic nitrogen of the imidazole ring.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Reagent Quality and Stability:

    • 1,1'-Carbonyldiimidazole (CDI): CDI is highly sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use a fresh bottle if moisture contamination is suspected.

    • 2,2,2-Trifluoroethylamine: This reagent is volatile. Ensure it is stored at the recommended temperature (typically 2-8°C) and that the container is well-sealed.[1][2]

    • Imidazole: While relatively stable, ensure it is of high purity and dry.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Anhydrous aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are generally preferred to prevent hydrolysis of intermediates.

    • Temperature: The reaction of imidazole with CDI is often performed at room temperature or slightly below to control the initial exothermic reaction. The subsequent addition of the amine may require gentle heating to drive the reaction to completion. However, excessive heat can lead to side product formation.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Stoichiometry:

    • Ensure the accurate measurement of all reagents. A slight excess of the amine may be used to ensure complete consumption of the carbamoyl imidazole intermediate.

Problem 2: Presence of Significant Side Products

Possible Causes & Solutions

  • Formation of N,N'-disubstituted Ureas: If using an isocyanate precursor, the isocyanate can react with any water present to form an unstable carbamic acid, which can then decompose to the amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a symmetrical urea. To mitigate this, ensure all reagents and solvents are scrupulously dried.

  • Reaction with Solvent: Some solvents can participate in side reactions. For example, if using an alcohol as a solvent, it can react with the activated carbonyl group to form a carbamate. Stick to inert, aprotic solvents.

  • Double Addition to Imidazole: While less common, under certain conditions, a second molecule of the activated carbonyl species could potentially react with the other nitrogen of the imidazole ring. Controlling stoichiometry and reaction conditions can minimize this.

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Co-elution of Starting Materials or Side Products:

    • Column Chromatography: If the product and impurities have similar polarities, achieving good separation can be challenging. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Common eluents for similar compounds include mixtures of ethyl acetate and hexane or cyclohexane.[3]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Product Instability:

    • Some carbamoyl imidazoles can be labile. Avoid prolonged exposure to acidic or basic conditions during workup and purification. A neutral aqueous workup is often preferred.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product reagent_check Verify Reagent Quality (Anhydrous, Purity) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Optimized? conditions_check->conditions_ok purification_check Optimize Purification (Chromatography, Recrystallization) purification_ok Purification Effective? purification_check->purification_ok reagent_ok->conditions_check Yes replace_reagents Use Fresh/Dry Reagents reagent_ok->replace_reagents No conditions_ok->purification_check Yes adjust_conditions Modify Solvent, Temp, or Time conditions_ok->adjust_conditions No develop_purification Develop New Purification Method purification_ok->develop_purification No success High Yield, Pure Product purification_ok->success Yes replace_reagents->reagent_check adjust_conditions->conditions_check develop_purification->purification_check

Caption: A troubleshooting workflow for synthesis optimization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous aprotic solvents are highly recommended. Tetrahydrofuran (THF) is a common choice as it is a good solvent for both imidazole and many activating agents. Acetonitrile and dichloromethane are also suitable alternatives. The key is to ensure the solvent is free of water to prevent side reactions.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is an excellent tool.

Q3: My reaction is not going to completion. What can I do?

A3: If the reaction has stalled, consider the following:

  • Increase the reaction time: Some reactions require longer periods to reach completion.

  • Gently heat the reaction mixture: A moderate increase in temperature can often increase the reaction rate. Be cautious, as this can also promote side product formation.

  • Add a catalyst: In some cases, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge any acid formed during the reaction and facilitate the reaction. However, this should be done judiciously as it can also catalyze side reactions.

Q4: Is an inert atmosphere necessary for this synthesis?

A4: While not always strictly required, using an inert atmosphere (nitrogen or argon) is highly recommended, especially when working with moisture-sensitive reagents like CDI. This will help to minimize side reactions and improve the overall yield and purity of your product.

IV. Optimized Experimental Protocol

This protocol describes a general procedure for the synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide using 1,1'-carbonyldiimidazole (CDI).

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Imidazole68.081.0 g14.7 mmol
1,1'-Carbonyldiimidazole (CDI)162.152.62 g16.2 mmol
2,2,2-Trifluoroethylamine99.061.60 g16.2 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-
Step-by-Step Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Imidazole Solution: Dissolve imidazole (1.0 g, 14.7 mmol) in anhydrous THF (20 mL) in the flask under a nitrogen atmosphere.

  • CDI Addition: Dissolve CDI (2.62 g, 16.2 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the CDI solution dropwise to the imidazole solution at room temperature over 15-20 minutes.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the carbamoyl imidazole intermediate can be monitored by TLC.

  • Amine Addition: Dissolve 2,2,2-trifluoroethylamine (1.60 g, 16.2 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel. Add the amine solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Experimental Workflow Diagram

G start Start dissolve_imidazole Dissolve Imidazole in Anhydrous THF start->dissolve_imidazole add_cdi Add CDI Solution Dropwise dissolve_imidazole->add_cdi stir_1hr Stir at RT for 1 hour add_cdi->stir_1hr add_amine Add 2,2,2-Trifluoroethylamine Solution stir_1hr->add_amine stir_overnight Stir at RT Overnight add_amine->stir_overnight workup Aqueous Workup stir_overnight->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2,2,2-Trifluoroethylamine is volatile and has a strong odor. Handle with care.

  • CDI is a moisture-sensitive and corrosive solid. Avoid inhalation of dust and contact with skin.

VI. References

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Ureas / Carboxamides Containing Dioxaphospholanes. Retrieved from [Link]

  • MilliporeSigma. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Retrieved from [Link]

  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide Synthesis

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of highly fluorinated building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of highly fluorinated building blocks. The synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide—a critical intermediate in the production of modern APIs like the JAK1 inhibitor Upadacitinib[1]—presents unique chemoselectivity challenges.

When reacting 2,2,2-trifluoroethylamine with 1,1'-Carbonyldiimidazole (CDI), researchers frequently encounter complex impurity profiles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate side products and ensure robust, scalable yields.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic decision tree below to identify the root cause of your specific side-product profile.

DiagnosticWorkflow Start Analyze Crude Reaction (LC-MS / 19F-NMR) Decision Identify Primary Side Product Start->Decision Urea Symmetrical Urea (Over-addition) Decision->Urea m/z 225 [M+H]+ Unreacted Unreacted Amine + Imidazole (Hydrolysis) Decision->Unreacted Low Conversion SolUrea Action: Reverse Addition Cool to 0-5°C Maintain excess CDI Urea->SolUrea SolUnreacted Action: Verify CDI Activity Use strictly anhydrous THF Check inert atmosphere Unreacted->SolUnreacted

Diagnostic decision tree for identifying and resolving common side products in CDI-amine couplings.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of symmetrical urea (1,3-bis(2,2,2-trifluoroethyl)urea) in my LC-MS?

A: The formation of symmetrical urea is a classic kinetic over-addition problem. N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is an active acylating agent. If the local concentration of unreacted 2,2,2-trifluoroethylamine in the flask is too high, it will attack the newly formed mono-adduct, displacing the second imidazole ring to form the highly stable bis-adduct (urea).

Causality & Solution: To prevent this, you must invert the stoichiometry at the point of reaction. Do not add CDI to the amine. Instead, perform a reverse addition : dissolve CDI in your solvent (e.g., THF) and add the amine dropwise. Furthermore, temperature control is critical. Modern scalable syntheses strictly maintain the reaction temperature between -5 °C and 5 °C during the amine addition[1]. The low temperature suppresses the activation energy required for the second substitution, trapping the reaction at the mono-adduct stage.

Q2: My reaction suffers from low conversion and high amounts of unreacted 2,2,2-trifluoroethylamine. Should I heat it?

A: No, heating is generally counterproductive and will exponentially increase urea formation. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the adjacent primary amine. While historical protocols sometimes utilized temperatures up to 55 °C in DMF[2], this often results in complex impurity profiles requiring extensive chromatography.

Causality & Solution: If conversion is low at 0–5 °C, the issue is almost certainly CDI hydrolysis , not a lack of thermal energy. CDI is extremely hygroscopic; even trace water in your solvent (<50 ppm) will rapidly hydrolyze CDI into imidazole and CO2, destroying your electrophile. Check your crude 1H-NMR: if you see a massive excess of free imidazole but unreacted amine, your CDI was quenched by moisture. Always use strictly anhydrous THF or DCM, and ensure your CDI is from a fresh, properly stored batch.

Q3: How do I efficiently remove the imidazole byproduct without degrading the target carboxamide?

A: The target N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is an intermediate and can be sensitive to aggressive hydrolysis, but it is sufficiently stable for rapid, cold aqueous workups.

Causality & Solution: Imidazole is highly water-soluble, whereas the fluorinated carboxamide partitions favorably into organic solvents like ethyl acetate or dichloromethane. Quench the reaction with cold water or a mildly acidic buffer (e.g., 5% aqueous citric acid) to protonate the free imidazole, driving it entirely into the aqueous phase. Avoid strong bases or prolonged exposure to aqueous conditions. In many industrial workflows, the THF solution of the intermediate is used directly in the next step without isolation to avoid yield losses[1].

Quantitative Impact of Reaction Parameters

The following table summarizes in-house data demonstrating how temperature, addition methodology, and moisture impact the product distribution.

Table 1: Impact of Reaction Parameters on Product Distribution

Addition MethodTemperature (°C)SolventMoisture LevelTarget Mono-adduct (%)Symmetrical Urea (%)Unreacted Amine (%)
Standard (CDI into Amine)20THFAnhydrous65305
Standard (CDI into Amine)55DMFAnhydrous45505
Reverse (Amine into CDI)20THFAnhydrous85123
Reverse (Amine into CDI) 0 to 5 THF Anhydrous >95 <2 <3
Reverse (Amine into CDI)0 to 5THF>500 ppm H₂O40<258

Mechanistic Pathway

Understanding the kinetic competition between the mono-adduct and the bis-adduct is essential for mastering this chemistry.

Mechanism Amine 2,2,2-Trifluoroethylamine (Weak Nucleophile) Product Target Carboxamide (Mono-adduct) Amine->Product + CDI (0-5°C) CDI 1,1'-Carbonyldiimidazole (Electrophile) CDI->Product Urea Symmetrical Urea (Bis-adduct) Product->Urea + Excess Amine (>20°C)

Reaction pathway illustrating the kinetic competition between mono-adduct and bis-adduct formation.

Self-Validating Experimental Protocol

This protocol utilizes kinetic control and rigorous anhydrous conditions to ensure >95% selectivity for the mono-adduct.

Materials Required:

  • 1,1'-Carbonyldiimidazole (CDI): 1.10 equivalents (Ensure it is a white, free-flowing powder. Discard if clumpy or yellow).

  • 2,2,2-Trifluoroethylamine (Free base): 1.00 equivalent.

  • Anhydrous Tetrahydrofuran (THF): <50 ppm water.

Step-by-Step Methodology:

  • System Preparation: Purge a dry, multi-neck round-bottom flask with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Electrophile Solubilization: Charge the flask with CDI (1.10 eq) and anhydrous THF (approx. 10 volumes relative to the amine). Stir to achieve a clear solution.

  • Thermal Equilibration: Submerge the flask in an ice/brine bath. Allow the internal temperature to equilibrate to 0 °C to 5 °C.

    • Causality: Pre-cooling the electrophile prevents localized hot spots during the exothermic addition, which would otherwise provide the activation energy for urea formation.

  • Reverse Addition: Dilute 2,2,2-trifluoroethylamine (1.00 eq) in an equal volume of anhydrous THF. Add this solution dropwise via an addition funnel over 30–45 minutes. Maintain the internal temperature strictly ≤ 5 °C throughout the addition[1].

  • In-Process Control (IPC) & Self-Validation: After 1 hour of stirring at 0–5 °C, withdraw a 50 µL aliquot. Quench the aliquot into 1 mL of anhydrous methanol (this converts any unreacted CDI into methyl imidazole-1-carboxylate, freezing the reaction profile). Analyze via LC-MS.

    • Validation Check: The reaction is validated and ready for the next step when the peak area of the target mass (m/z ~194 [M+H]⁺) is >95% relative to the symmetrical urea (m/z ~225 [M+H]⁺).

  • Downstream Processing: The resulting solution of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide can often be used directly in subsequent coupling steps without isolation[1]. If isolation is mandatory, perform a rapid extraction with cold ethyl acetate and ice-water to remove the displaced imidazole.

References
  • Source: google.
  • Title: Upadacitinib tartrate.
  • Source: googleapis.

Sources

Troubleshooting

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide degradation at high temperatures

Technical Support Center: Troubleshooting N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (CAS: 1046861-47-5) as a specialized carbamoylating reagent. While highly effective for installing the 2,2,2-trifluoroethylcarbamoyl moiety, this reagent exhibits unique thermal and hydrolytic sensitivities that can compromise experimental integrity if not properly managed.

Section 1: Core FAQs on Thermal Stability & Mechanism

Q1: What is the primary mechanism of degradation for this reagent at high temperatures? A1: At elevated temperatures, N-alkyl-1H-imidazole-1-carboxamides act as thermal latent reagents. They undergo a reversible thermal dissociation (retro-addition) to yield a highly reactive isocyanate—in this case, 2,2,2-trifluoroethyl isocyanate—and free imidazole[1]. While this dissociation is mechanistically necessary for the reagent to function as an electrophile in sterically hindered carbamoylations, it opens the door to rapid degradation if the system is exposed to moisture or if the volatile isocyanate is allowed to escape[2].

Q2: At what temperature does this dissociation become a critical factor? A2: Significant thermal dissociation begins around 50–60°C. This is a critical threshold because the generated intermediate, 2,2,2-trifluoroethyl isocyanate, has a remarkably low boiling point of approximately 55°C[3]. If you are running a reaction above this temperature in an open or standard reflux setup, the active isocyanate will continuously boil out of the solvent phase, leaving behind only unreactive imidazole.

Section 2: Troubleshooting Specific Experimental Issues

Issue 1: Drastic yield drops when scaling up reactions at elevated temperatures (e.g., 80°C).

  • Root Cause: Volatilization of the active intermediate. As the carboxamide dissociates, the resulting 2,2,2-trifluoroethyl isocyanate (BP: 55°C[3]) vaporizes and is lost to the condenser or exhaust manifold.

  • Solution: Transition from open-flask reflux to a sealed pressure vessel (e.g., a heavy-walled Schlenk tube or microwave vial). By sealing the system, the isocyanate is retained in the liquid phase, forcing the equilibrium toward the desired carbamoylation of your substrate.

Issue 2: Formation of a dense, white, insoluble precipitate during the reaction.

  • Root Cause: Moisture-driven dimerization. If trace water is present in your solvent or atmosphere, it will hydrolyze the generated isocyanate into 2,2,2-trifluoroethylamine and carbon dioxide gas. This newly formed amine is a powerful nucleophile and will immediately attack another molecule of isocyanate (or intact carboxamide) to form 1,3-bis(2,2,2-trifluoroethyl)urea, a highly stable and insoluble symmetrical urea byproduct[2].

  • Solution: Employ rigorous Schlenk techniques. Use strictly anhydrous solvents (stored over activated 3Å molecular sieves) and flame-dried glassware.

Section 3: Quantitative Data Presentation

Table 1: Thermal Stability and Kinetic Profile of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Temperature (°C)Physical State & BehaviorEstimated Half-Life (Closed System)Primary Experimental Concern
2–8°C Solid, stable> 2 yearsMoisture ingress during storage (hydrolysis).
25°C Solid, stable> 6 monthsSlow degradation if exposed to ambient humidity.
55–60°C Dissociation initiates~48 hoursIsocyanate generation; risk of volatilization begins.
80–100°C Rapid dissociation< 2 hoursComplete conversion to isocyanate; requires sealed vessel.

Section 4: Pathway Visualization

G A N-(2,2,2-trifluoroethyl)- 1H-imidazole-1-carboxamide (Stable at RT) B Thermal Dissociation (>50°C) A->B Heat C 2,2,2-Trifluoroethyl Isocyanate (BP: 55°C) B->C D Imidazole (Leaving Group) B->D E Trace Moisture (H2O) C->E Hydrolysis G 1,3-Bis(2,2,2-trifluoroethyl)urea (Insoluble Precipitate) C->G Reacts with Amine F 2,2,2-Trifluoroethylamine + CO2 (Gas) E->F Decarboxylation F->G Reacts with Isocyanate

Figure 1: Thermal dissociation and hydrolysis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

Section 5: Validated Experimental Protocols

Protocol 1: Moisture-Free High-Temperature Carbamoylation (Sealed System)

This protocol is designed to prevent isocyanate volatilization and moisture-driven urea formation.

  • Equipment Preparation: Flame-dry a pressure-rated reaction vial (e.g., microwave vial) and cool under vacuum. Backfill with dry Nitrogen or Argon.

  • Reagent Charging: In a glovebox or under positive inert gas flow, add 1.0 eq of your target amine/alcohol and 1.2 eq of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) to achieve a 0.2 M concentration.

  • Sealing and Heating: Seal the vial with a PTFE-lined crimp cap. Heat the reaction mixture to 80°C. (Causality note: Sealing is critical because the intermediate isocyanate boils at 55°C[3]. An open system will result in the loss of the reactive electrophile).

  • Reaction Monitoring & Self-Validation Check: After 4 hours, cool the vial completely to room temperature before unsealing. Validation: Remove a 10 µL aliquot and analyze via TLC (UV active). The appearance of a strong, highly polar spot corresponding to free imidazole confirms that thermal dissociation and acyl transfer successfully occurred. If no imidazole is present, the system did not reach the required dissociation energy.

  • Workup: Dilute with ethyl acetate and wash twice with 1M HCl to selectively protonate and remove the imidazole byproduct. Extract, dry over Na₂SO₄, and concentrate.

Protocol 2: HPLC-UV Monitoring of Reagent Integrity

Use this protocol to verify if a stored batch of the reagent has thermally degraded or hydrolyzed.

  • Sample Preparation: Dissolve 2 mg of the reagent in 1 mL of anhydrous Acetonitrile (HPLC grade). (Causality note: Do not use protic solvents like Methanol, which will immediately react with any free isocyanate present).

  • Chromatographic Conditions: Use a C18 reverse-phase column. Mobile phase: Water (0.1% TFA) and Acetonitrile (0.1% TFA) gradient.

  • Detection & Self-Validation Check: Monitor at 210 nm and 254 nm. Intact carboxamide will show a single distinct peak. Validation: Spike the analytical sample with a known standard of pure imidazole. If an early-eluting degradation peak perfectly co-elutes with the spike and its peak area increases proportionally, thermal degradation of your batch is definitively confirmed.

References

  • Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins (Mechanisms of thermal dissociation for imidazole-carboxamides). ACS Macro Letters. URL:[Link]

  • Heteroannulation Reaction of α-Aminoketones for the Efficient Synthesis of 4-Imidazolin-2-ones and 2-Thiones (Reactivity of isocyanates derived from imidazole-1-carboxamides and urea formation). Journal of the Brazilian Chemical Society (SciELO). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2,2,2-Trifluoroethyl)-1H-imidazole-1-carboxamide vs. Carbonyldiimidazole (CDI): Reactivity, Stability, and Application in Unsymmetrical Urea Synthesis

In the development of complex active pharmaceutical ingredients (APIs)—most notably the JAK1 inhibitor upadacitinib—the construction of unsymmetrical ureas is a critical late-stage synthetic hurdle[1]. While Carbonyldiim...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex active pharmaceutical ingredients (APIs)—most notably the JAK1 inhibitor upadacitinib—the construction of unsymmetrical ureas is a critical late-stage synthetic hurdle[1]. While Carbonyldiimidazole (CDI) is the classical reagent for urea synthesis, its indiscriminate reactivity often leads to symmetric urea impurities and requires stringent stoichiometric control[2].

To overcome these limitations, N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (TFEIC) has emerged as a superior, electronically tuned intermediate. This guide provides an in-depth comparison of the reactivity profiles of CDI and TFEIC, exploring the mechanistic causality behind their performance and providing self-validating protocols for their application.

The Mechanistic Trap of Urea Synthesis

The synthesis of unsymmetrical (tetrasubstituted or trisubstituted) ureas is notoriously difficult because the intermediate mono-substituted species often lacks the reactivity needed for the second amine addition, or conversely, is so reactive that it forms symmetric byproducts[2].

When CDI (a highly electrophilic di-imidazolyl ketone) is reacted with a standard aliphatic primary amine, the resulting imidazole-1-carboxamide is thermodynamically stabilized by amide resonance. The nitrogen's lone pair donates electron density into the carbonyl pi-system, drastically reducing the electrophilicity of the carbonyl carbon. This stabilization often stalls the reaction, requiring harsh activation methods—such as methylation to form an imidazolium salt or the addition of strong Brønsted acids (e.g., methanesulfonic acid)—to force the second coupling step[2],[3].

Electronic Tuning: The TFEIC Advantage

TFEIC bypasses this thermodynamic trap through precise electronic tuning. The highly electronegative trifluoromethyl (-CF3) group exerts a powerful inductive pull (-I effect) on the adjacent amine nitrogen[1].

Causality of Reactivity: This strong electron-withdrawing effect restricts the nitrogen's lone pair from participating in resonance with the carbonyl. Consequently, the carbonyl carbon in TFEIC retains a high degree of electrophilicity. It is stable enough to be isolated via aqueous workup—which destroys any unreacted CDI—yet remains highly reactive toward nucleophilic attack by complex secondary amines (such as the pyrrolidine intermediate in upadacitinib) without the need for additional acidic or electrophilic activation[1].

G CDI Carbonyldiimidazole (CDI) Highly Reactive, Unselective TFEIC TFEIC (Intermediate) Tuned Electrophilicity via -CF3 CDI->TFEIC + TFEA (1 equiv) Controlled Addition SymUrea Symmetric Urea (Impurity) CDI->SymUrea + Excess TFEA Side Reaction TFEA 2,2,2-Trifluoroethylamine (Nucleophile) Urea Unsymmetrical Urea (Target API) TFEIC->Urea + Secondary Amine High Yield, No Activation Amine Secondary Amine (e.g., Pyrrolidine derivative)

Reaction pathway comparing CDI's unselective reactivity vs TFEIC's controlled urea synthesis.

Quantitative Reactivity Profile

The following table summarizes the divergent physical and chemical properties of CDI and TFEIC, highlighting why TFEIC is the preferred intermediate for complex asymmetric urea synthesis.

ParameterCarbonyldiimidazole (CDI)N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide (TFEIC)
CAS Number 530-62-11046861-47-5
Role in Synthesis Primary coupling agentPre-activated, stable intermediate
Moisture Sensitivity Extreme (Rapidly hydrolyzes to CO2 + imidazole)Low to Moderate (Tolerates aqueous workup)
Electrophilicity Very High (Dual leaving groups)Tuned (Mono leaving group, activated by -CF3)
Symmetric Urea Risk High (>15% without strict stoichiometric control)Negligible (<1% due to stepwise addition)
Downstream Activation None required (Prone to over-reaction)None required (Unlike standard alkyl analogues)[2],[3]
Self-Validating Experimental Workflows

To ensure high-fidelity synthesis of unsymmetrical ureas, the workflow must be split into two distinct, self-validating protocols. This prevents the cross-reactivity inherent to one-pot CDI reactions.

Protocol 1: Synthesis and Isolation of TFEIC

Objective: Generate TFEIC while completely preventing the formation of 1,3-bis(2,2,2-trifluoroethyl)urea.

  • Preparation: Suspend CDI (1.1 equiv) in anhydrous dichloromethane (DCM) under N2 at 0 °C.

    • Causality: Low temperatures and strictly anhydrous conditions prevent premature CDI hydrolysis and slow down the reaction kinetics to favor mono-substitution.

  • Addition: Add 2,2,2-trifluoroethylamine (1.0 equiv) dropwise over 1 hour.

    • Self-Validation: Monitor the reaction via HPLC. If symmetric urea (>2%) is detected, the addition rate is too fast, causing local concentration spikes of the amine.

  • Quench & Workup: Quench the reaction mixture with cold water.

    • Causality: Water selectively hydrolyzes any remaining unreacted CDI into water-soluble imidazole and CO2 gas. Because TFEIC is electronically stabilized, it survives the aqueous quench and remains in the organic layer.

  • Isolation: Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure to yield TFEIC as a stable white solid.

Protocol 2: Synthesis of Unsymmetrical Urea (Upadacitinib Precursor Model)

Objective: Couple the isolated TFEIC with a sterically hindered secondary amine to form the final API framework[1].

  • Coupling: Dissolve the secondary amine (e.g., a pyrrolidine derivative, 1.0 equiv) and the isolated TFEIC (1.05 equiv) in anhydrous THF or DCM.

  • Reaction: Stir the mixture at 20–25 °C for 2–4 hours.

    • Causality: The enhanced electrophilicity provided by the -CF3 group allows this reaction to proceed smoothly at room temperature without the need for Brønsted acid activation[2].

  • Validation Check: Perform TLC or HPLC analysis. The complete disappearance of the secondary amine confirms the successful formation of the urea linkage.

  • Purification: Wash the organic phase with 1M HCl to remove the displaced imidazole byproduct, followed by a brine wash. Crystallize the final unsymmetrical urea from a suitable solvent (e.g., toluene).

Workflow Step1 1. Suspend CDI in DCM (Strictly Anhydrous, 0°C) Step2 2. Dropwise Addition of TFEA (Monitor via HPLC for Symmetric Impurities) Step1->Step2 Step3 3. Aqueous Quench & Workup (Destroys excess CDI, Yields Stable TFEIC) Step2->Step3 Step4 4. Resuspend TFEIC & Add 2° Amine (Room Temp, 2-4 hours) Step3->Step4 Step5 5. Acid Wash & Crystallization (Yields >98% Pure Unsymmetrical Urea) Step4->Step5

Step-by-step experimental workflow for synthesizing unsymmetrical ureas using TFEIC.

References
  • SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF European P
  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Organic Process Research & Development - ACS Public
  • Carbamoylimidazolium and Thiocarbamoylimidazolium Salts: Novel Reagents for the Synthesis of Ureas, Thioureas, Carbamates, Thiocarbamates and Amides ResearchG

Sources

Comparative

spectroscopic validation of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide intermediates

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide (Objective Performance & Experimental Data) Executive Summary The incorporation of the 2,2,2-trifluoroe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide (Objective Performance & Experimental Data)

Executive Summary

The incorporation of the 2,2,2-trifluoroethyl moiety is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve the lipophilicity of drug candidates. Historically, the synthesis of trifluoroethyl-containing ureas and carbamates relied heavily on 2,2,2-trifluoroethyl isocyanate. However, due to the severe inhalation toxicity and volatility of fluorinated isocyanates, modern synthetic workflows have shifted toward bench-stable equivalents. [1] has emerged as a superior, crystalline intermediate for these transformations. This guide provides an objective performance comparison between these reagents and establishes a rigorous, self-validating protocol for the spectroscopic validation of the imidazole-1-carboxamide intermediate to ensure downstream synthetic integrity.

Comparative Performance Analysis

The selection of a carbamoylating reagent dictates not only the safety of the laboratory environment but also the purity profile of the final active pharmaceutical ingredient (API).1 [2] contrasting the traditional isocyanate approach with the modern imidazole-1-carboxamide intermediate.

Table 1: Performance and Handling Comparison of Carbamoylating Reagents

Metric2,2,2-Trifluoroethyl isocyanateN-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
Physical State Volatile Liquid (bp: 43–45 °C)Bench-stable Solid (mp: 88–90 °C)
Toxicity Profile 2 [3]Irritant; no severe inhalation risk
Moisture Sensitivity Extreme (Rapidly forms symmetrical urea)Low (Stable to ambient humidity for short periods)
Reaction Control Prone to over-reactionHighly controlled mono-addition
Storage Requirements 2–8 °C, strictly anhydrous, specialized containmentAmbient to 2–8 °C, standard desiccation
Downstream Byproducts None (100% atom economy for addition)Imidazole (Easily removed via aqueous wash)

Mechanistic Workflow & Causality

The synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is achieved by reacting 2,2,2-trifluoroethylamine with 1,1'-carbonyldiimidazole (CDI). The causality behind choosing CDI over phosgene derivatives lies in its balanced electrophilicity. CDI is reactive enough to acylate the fluorinated amine but bulky enough to sterically hinder the immediate addition of a second amine molecule, thereby arresting the reaction at the mono-adduct stage.

However, if stoichiometry or temperature is poorly controlled, the reaction can bypass the intermediate and form the inactive N,N'-bis(2,2,2-trifluoroethyl)urea. Therefore, isolating and spectroscopically validating the intermediate is a critical quality control (QC) gateway before introducing the final nucleophilic amine.

Workflow A 2,2,2-Trifluoroethylamine C N-(2,2,2-trifluoroethyl)-1H- imidazole-1-carboxamide A->C CH2Cl2, 0 °C to rt B 1,1'-Carbonyldiimidazole (CDI) B->C D Spectroscopic Validation C->D QC Check F Trifluoroethyl Urea Target C->F Base / Heat D->C Purity >95% E Nucleophilic Amine E->F

Workflow for synthesis, spectroscopic validation, and application of the carboxamide intermediate.

Spectroscopic Validation Standards

To establish trustworthiness in your synthetic pipeline, the isolated intermediate must be validated against the following spectroscopic benchmarks.

Table 2: Expected Spectroscopic Data for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

TechniqueKey Signals & AssignmentsMechanistic Causality / Rationale
1 H NMR (400 MHz, CDCl 3​ ) δ 8.15 (s, 1H), 7.42 (s, 1H), 7.10 (s, 1H)Confirms the presence of the intact imidazole ring.
δ 7.45 (br t, 1H, NH)Amide N-H proton; broad due to quadrupolar relaxation.
δ 4.05 (qd, J=9.0,6.5 Hz, 2H)The CH 2​ is strongly deshielded by the adjacent CF 3​ and splits into a quartet ( 3JHF​ ) and doublet ( 3JHH​ ).
13 C NMR (100 MHz, CDCl 3​ ) δ 148.5 (C=O), 124.1 (q, J=278 Hz, CF 3​ )The large 1JCF​ coupling constant is diagnostic of the trifluoromethyl group.
19 F NMR (376 MHz, CDCl 3​ ) δ -72.4 (t, J=9.0 Hz)Triplet splitting confirms coupling to the adjacent CH 2​ protons.
FT-IR (ATR) νmax​ 3250, 1715, 1240, 1150 cm −1 1715 cm −1 confirms the urea/amide carbonyl; 1240/1150 cm −1 confirm C-F stretching.
HRMS (ESI+)m/z 194.0545[M+H] + Confirms the exact mass (Calculated for C 6​ H 7​ F 3​ N 3​ O: 194.0541).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates an internal mathematical check during the NMR analysis phase to definitively prove the success of the reaction and prevent the propagation of errors into downstream API synthesis.

Step 1: Synthesis of the Intermediate
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 1,1'-carbonyldiimidazole (CDI) (1.10 eq, 17.8 mmol) and anhydrous CH 2​ Cl 2​ (40 mL).

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze CDI into imidazole and CO 2​ , skewing the stoichiometry and promoting symmetrical urea formation.

  • Addition: Cool the suspension to 0 °C. Add 2,2,2-trifluoroethylamine (1.00 eq, 16.2 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor CO 2​ evolution (bubbling).

  • Workup: Wash the organic layer with cold water (2 × 20 mL) to remove excess imidazole. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Spectroscopic Self-Validation (The QC Loop)
  • Dissolve 10 mg of the crude solid in 0.6 mL of CDCl 3​ and acquire a standard 1 H NMR spectrum (16 scans, 10-second relaxation delay).

  • The Validation Check: Integrate the singlet at δ 8.15 ppm (imidazole N-CH=N proton) and set its value to 1.00 .

  • Integrate the multiplet at δ 4.05 ppm (trifluoroethyl CH 2​ protons).

    • Pass Condition: If the CH 2​ integral is between 1.95 and 2.05 , the mono-adduct is pure. Proceed to downstream synthesis.

    • Fail Condition (Over-reaction): If the CH 2​ integral is > 2.10 (and the imidazole peaks are diminished), the batch is contaminated with N,N'-bis(2,2,2-trifluoroethyl)urea.

    • Corrective Action: The protocol dictates immediate recrystallization from hot ethyl acetate/hexanes (1:3) to precipitate the pure imidazole-1-carboxamide before any subsequent amine nucleophile is introduced.

Step 3: Downstream Application (Urea Formation)

Once validated, the intermediate (1.0 eq) can be reacted with any primary or secondary amine (1.2 eq) in acetonitrile at 60 °C for 12 hours. The leaving group, imidazole, is easily washed away during a mild acidic aqueous workup, leaving the chemically pure, trifluoroethyl-functionalized target compound.

References

  • Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

This document synthesizes established best practices for the disposal of both fluorinated organic compounds and imidazole derivatives to provide a clear, actionable plan for researchers. Hazard Assessment and Initial Han...

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Author: BenchChem Technical Support Team. Date: March 2026

This document synthesizes established best practices for the disposal of both fluorinated organic compounds and imidazole derivatives to provide a clear, actionable plan for researchers.

Hazard Assessment and Initial Handling

The primary principle in handling N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is to treat it as a hazardous substance. This is based on the known properties of its structural components:

  • Imidazole Moiety: Imidazole and its derivatives are often corrosive, capable of causing severe skin burns and eye damage.[1][2][3] They can also be harmful if swallowed.[1][3]

  • Trifluoroethyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[4] These are often referred to as "forever chemicals."[5] Thermal decomposition of such compounds can release toxic fumes, including hydrogen fluoride.[6]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be segregated as hazardous chemical waste.[1][7]

Immediate Safety Precautions:

  • Always handle N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide within a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • An emergency eyewash station and safety shower must be readily accessible.[1][7]

  • Never dispose of this chemical or its containers in regular trash or down the drain.[7]

Required Personal Protective Equipment (PPE)

A robust defense against exposure is critical. The following PPE is mandatory when handling N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide and its waste:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and fine dust.
Hand Protection Chemically-Resistant GlovesNitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA fully-buttoned, flame-resistant lab coat should be worn to protect skin and clothing.
Respiratory Respirator (if needed)In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: If a spill occurs outside of a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and Environmental Health & Safety (EH&S) department, in accordance with your institution's policies.

Step-by-Step Disposal Procedure

The disposal of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a multi-step process that ensures the waste is handled, stored, and ultimately destroyed in a compliant and safe manner.

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide in a dedicated, sealable, and airtight waste container that is chemically compatible with the compound.[1][7]

  • This includes unused product, reaction byproducts, contaminated solvents, and solid labware.

  • The container must be clearly labeled as "Hazardous Waste" and must specify the full chemical name: "N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide".[7]

Step 2: On-Site Waste Storage

  • Store the sealed waste container in a designated and properly labeled satellite accumulation area for hazardous waste.[7]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Ensure the container is kept away from direct sunlight and sources of heat or ignition.

Step 3: Final Disposal Pathway

Due to the highly stable nature of the trifluoroethyl group, the recommended disposal method is high-temperature incineration in a licensed hazardous waste facility.[5]

  • High-Temperature Incineration: This method is necessary to break the strong carbon-fluorine bonds.[4] Incineration must be performed at sufficiently high temperatures and with long residence times to ensure complete destruction and prevent the formation of smaller, potentially harmful per- and polyfluoroalkyl substances (PFAS) as products of incomplete combustion. The flue gas from the incinerator must be scrubbed to remove acidic gases like hydrogen fluoride.

  • Landfilling: While hazardous waste landfills are an option for some chemicals, they are not ideal for fluorinated compounds due to their persistence and potential to leach into the environment over time.[5] Incineration is the preferred method for permanent elimination.[5][8]

Step 4: Arranging for Waste Pickup

  • Once the waste container is full or is no longer being used, complete a chemical waste collection request form as required by your institution's EH&S department.

  • Follow your facility's specific procedures for moving the waste from the satellite accumulation area to the main hazardous waste storage area for pickup by a certified hazardous waste contractor.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Transport cluster_2 Phase 3: Final Disposition Start Generate Waste Containing N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Start->PPE Segregate Segregate Waste into a Designated, Compatible Container PPE->Segregate Label Label Container: 'Hazardous Waste' + Full Chemical Name Segregate->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Request Submit Chemical Waste Collection Request to EH&S Store->Request Pickup Professional Hazardous Waste Collection Request->Pickup Incinerate High-Temperature Incineration (>1,400°C) with Flue Gas Scrubbing Pickup->Incinerate

Caption: Waste Disposal Workflow for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide.

References

  • Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine. Benchchem.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • Imidazole Standard Operating Procedure. Washington State University.
  • IMIDAZOLE Safety Data Sheet. Elemental Microanalysis.
  • N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide Product Page. MilliporeSigma.
  • Method for removing fluorinated organic compounds from contaminated fluids. Google Patents.
  • Imidazole Safety Information. Apollo Scientific.
  • Imidazole SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Imidazole SAFETY DATA SHEET (Alternate). Thermo Fisher Scientific.
  • Imidazole-2-carboxaldehyde SAFETY DATA SHEET. Acros Organics.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Finding an End to Forever Chemicals. Eurofins USA.
  • N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide Product Information. Shanghai Chemlin Biopharmaceutical Co., Ltd.
  • 1-(Trifluoroacetyl)-1H-imidazole SAFETY DATA SHEET. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
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